UR-2922
Description
Propriétés
Numéro CAS |
220386-56-1 |
|---|---|
Formule moléculaire |
C25H25N7O6 |
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
2-[5-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C25H25N7O6/c26-23(27)16-3-5-17(6-4-16)24(35)28-21(11-15-1-7-19(8-2-15)32(37)38)25(36)30-10-9-20-18(12-30)13-31(29-20)14-22(33)34/h1-8,13,21H,9-12,14H2,(H3,26,27)(H,28,35)(H,33,34)/t21-/m0/s1 |
Clé InChI |
ZQZLGBZLYCAJEL-NRFANRHFSA-N |
SMILES |
C1CN(CC2=CN(N=C21)CC(=O)O)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=N)N |
SMILES isomérique |
C1CN(CC2=CN(N=C21)CC(=O)O)C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=N)N |
SMILES canonique |
C1CN(CC2=CN(N=C21)CC(=O)O)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=N)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UR-2922, UR 2922, UR2922 |
Origine du produit |
United States |
Foundational & Exploratory
UR-2922: A Technical Deep Dive into its Mechanism of Action as a "Closing" Integrin Antagonist
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of UR-2922, the active metabolite of the prodrug UR-3216. This compound is a potent and highly selective antagonist of the platelet glycoprotein IIb/IIIa receptor (integrin αIIbβ3), a critical mediator of platelet aggregation. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on its binding kinetics, molecular interactions, and unique pharmacological profile, supported by detailed experimental methodologies and visual representations of its signaling pathways.
Core Mechanism: A Non-RGD, "Closing" Antagonist
This compound distinguishes itself from many other αIIbβ3 antagonists through its novel mechanism of action. It is a non-RGD (Arginine-Glycine-Aspartate)-mimetic compound that functions as a "closing" antagonist.[1] Unlike "opening" antagonists that can induce a partially active conformation of the integrin receptor, this compound stabilizes the receptor in its inactive, bent conformation.[1][2] This is achieved by preventing the conformational changes required for receptor activation and ligand binding.
A key aspect of this "closing" mechanism is the stabilization of a critical water molecule (water 1) at the receptor's metal-ion-dependent adhesion site (MIDAS).[1][2][3] The pyrazole nitrogen of this compound forms a hydrogen bond with this water molecule, effectively locking the receptor in its closed state and preventing the displacement of water 1 that is necessary for the conformational shifts leading to activation.[1][2] This unique interaction prevents the expression of Ligand-Induced Binding Sites (LIBS), a phenomenon associated with partial agonism and potential prothrombotic effects observed with other small molecule antagonists.[4][5][6][7][8] this compound is noted as the only high-affinity GPIIb/IIIa antagonist that does not induce LIBS expression.[4][5][6][7]
Molecular Interactions and Binding Site
This compound binds to a site at the interface of the αIIb and β3 subunits of the integrin. Molecular docking studies suggest that its binding does not involve direct engagement with the MIDAS metal ion, a characteristic of many RGD-mimetic antagonists.[8] Instead, it is predicted to interact with Asp224 in the β-propeller domain of the αIIb subunit.[8] This allosteric binding mode is fundamental to its ability to maintain the integrin in a stable, inactive state.[8]
Quantitative Pharmacological Profile
This compound exhibits a highly favorable pharmacological profile characterized by high affinity, slow dissociation, and potent antiplatelet activity. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Kinetics
| Parameter | Value | Species | Notes |
| Binding Affinity (Kd) | < 1 nM | Human Platelets | High affinity for the resting receptor.[4][5][6][7] |
| Dissociation Constant (Ki) | < 1 nM | Resting Human Platelets | |
| Dissociation Rate (koff) | 90 min | Resting Human Platelets | Indicates a slow dissociation rate, comparable to abciximab.[4][5][6][7] |
| Association Constant (Ka) | 0.96 nM (Resting), 0.86 nM (Activated) | Human Platelets | High affinity for both resting and activated platelets.[9] |
Table 2: In Vitro Antiplatelet Activity
| Assay | IC50 Value | Agonist | Species | Anticoagulant |
| Platelet Aggregation | < 35 nM | Various | Human | Not specified |
| Platelet Aggregation | 20.63 (IC50clot/IC50agg ratio) | Not specified | Not specified | Narrow ratio, similar to tirofiban.[10] |
Signaling Pathway and Mechanism of Inhibition
The interaction of this compound with the αIIbβ3 receptor interrupts the final common pathway of platelet aggregation. The following diagram illustrates the normal activation pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is centrifuged at a low speed (e.g., 150 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Assay Procedure:
-
PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C.
-
A baseline is established using PPP as a reference for 100% aggregation.
-
Various concentrations of this compound or a vehicle control are added to the PRP and incubated for a specified time (e.g., 5 minutes).
-
A platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period (e.g., 10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is calculated from the dose-response curve.
Receptor Binding Assay
This assay determines the binding affinity (Kd) and dissociation rate (koff) of this compound for the αIIbβ3 receptor.
-
Radioligand Preparation: A radiolabeled ligand for αIIbβ3 (e.g., [3H]-tirofiban or a similar radiolabeled antagonist) is used.
-
Assay Procedure (Competitive Binding):
-
Washed human platelets are incubated with increasing concentrations of unlabeled this compound.
-
A fixed concentration of the radiolabeled ligand is added, and the mixture is incubated to allow binding to reach equilibrium.
-
The platelets are then separated from the unbound radioligand by rapid filtration or centrifugation.
-
The amount of radioactivity bound to the platelets is measured using a scintillation counter.
-
-
Data Analysis: The Kd is calculated from the competitive binding curve using non-linear regression analysis. The koff is determined in a separate experiment where an excess of unlabeled antagonist is added after the radioligand has bound, and the dissociation of the radioligand is measured over time.
Ligand-Induced Binding Sites (LIBS) Expression Assay
This assay assesses whether this compound induces conformational changes in αIIbβ3 that expose LIBS epitopes.
-
Reagents: Monoclonal antibodies (mAbs) specific for LIBS epitopes (e.g., LIBS1, LIBS6, PMI-1, PMI-2) labeled with a fluorescent dye (e.g., FITC).
-
Assay Procedure:
-
Washed human platelets are incubated with this compound, a positive control (e.g., an RGD-containing peptide or another LIBS-inducing antagonist), or a vehicle control.
-
A fluorescently labeled anti-LIBS mAb is added to the platelet suspension.
-
After incubation, the platelets are analyzed by flow cytometry to quantify the amount of bound anti-LIBS mAb.
-
-
Data Analysis: The mean fluorescence intensity, which corresponds to the level of LIBS expression, is compared between the different treatment groups.
Conclusion
This compound represents a distinct class of αIIbβ3 integrin antagonists. Its "closing" mechanism, characterized by the stabilization of the inactive receptor conformation and the absence of LIBS induction, offers a potentially safer and more effective profile compared to traditional "opening" antagonists. The high binding affinity and slow dissociation rate contribute to its potent and sustained antiplatelet effects. The detailed understanding of its mechanism of action provides a strong foundation for the development of next-generation antithrombotic therapies.
References
- 1. A general chemical principle for creating closure-stabilizing integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 4. Buy UR-3216 | 220386-65-2 | >98% [smolecule.com]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
The Function and Mechanism of UR-2922: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UR-2922, a potent and highly selective antagonist of the integrin αIIbβ3, also known as glycoprotein IIb/IIIa (GPIIb/IIIa). This compound is the active metabolite of the oral prodrug UR-3216 and has been a subject of interest for its unique mechanism of action in inhibiting platelet aggregation, a critical process in thrombosis.
Core Function: Antagonism of Integrin αIIbβ3
The primary function of this compound is to inhibit platelet aggregation by acting as a direct antagonist of the αIIbβ3 integrin receptor. This receptor plays a central role in the final common pathway of platelet aggregation. Upon activation, αIIbβ3 undergoes a conformational change that enables it to bind to its ligands, primarily fibrinogen and von Willebrand factor (vWF). This binding crosslinks adjacent platelets, leading to the formation of a platelet plug. This compound effectively blocks this interaction, thereby preventing platelet aggregation and thrombus formation.
Unique Mechanism of Action: A "Closing" Antagonist
Unlike many other αIIbβ3 antagonists such as tirofiban and eptifibatide, which are classified as "opening" antagonists, this compound is a "closing" antagonist. This distinction is crucial to its pharmacological profile.
"Opening" antagonists, which are often RGD (arginine-glycine-aspartate)-mimetic, tend to induce a partially active conformation of the αIIbβ3 receptor. In contrast, this compound stabilizes the integrin in its inactive, bent-closed conformation.[1] It achieves this without directly engaging the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit, a common interaction point for RGD-mimetic drugs.[2][3] Instead, molecular docking studies suggest that this compound interacts with αIIb D224.[2] Its carboxyl group is believed to form a salt bridge with β3 Arg165 and establish hydrogen bonds with Tyr166.[2] This unique binding mode prevents the conformational changes necessary for receptor activation.[2]
A key consequence of this mechanism is that this compound does not induce Ligand-Induced Binding Sites (LIBS).[4][5][6][7] The expression of LIBS is associated with a prothrombotic state and can lead to the development of drug-dependent antibodies and thrombocytopenia, which have been concerns with some previous oral αIIbβ3 antagonists.[8] To date, this compound is the only high-affinity GPIIb/IIIa antagonist that does not induce LIBS expression.[4][5][6][7]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized through various in vitro studies. The following tables summarize the key quantitative data.
| Parameter | Value | Species | Notes |
| Binding Affinity (Kd) | < 1 nM | Human | For resting platelets.[4][5][6] |
| Dissociation Constant (Ki) | < 1 nM | Human | [2] |
| Dissociation Rate (koff) | 90 min | Human | Indicates a slow dissociation from the receptor.[4][5][6] |
| IC50 (ADP-induced platelet aggregation) | < 35 nM | Human | [8] |
Table 1: In Vitro Binding and Potency of this compound
| Compound | Binding Affinity (Kd/Ki) | Dissociation Rate (t1/2) | LIBS Expression |
| This compound | < 1 nM | 90 min[4][5][6] | No[4][5][6][7] |
| Tirofiban | ~1 nM[2] | 11 sec[9] | Yes |
| Eptifibatide | ~0.5 nM[2] | - | Yes |
| Abciximab | - | 40 min to 4 h[9] | Yes |
Table 2: Comparative Pharmacology of αIIbβ3 Antagonists
Experimental Methodologies
The data presented in this guide are derived from a series of preclinical in vitro and in vivo experiments.
Radioligand Binding Assays
To determine the binding affinity (Kd) and dissociation rate (koff) of this compound for the αIIbβ3 receptor, competitive binding assays were likely performed using radiolabeled ligands on isolated human platelets. In these assays, a constant concentration of a radiolabeled ligand that binds to αIIbβ3 is incubated with platelets in the presence of varying concentrations of unlabeled this compound. The displacement of the radiolabeled ligand by this compound allows for the calculation of its binding affinity. The dissociation rate is determined by measuring the rate at which this compound unbinds from the receptor over time.
Platelet Aggregation Assays
The functional potency (IC50) of this compound was assessed using in vitro platelet aggregation assays. These experiments typically involve the following steps:
-
Preparation of platelet-rich plasma (PRP) from human blood samples.
-
Incubation of PRP with varying concentrations of this compound.
-
Induction of platelet aggregation using an agonist such as adenosine diphosphate (ADP).
-
Measurement of the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The concentration of this compound that inhibits 50% of the maximal aggregation response is determined as the IC50 value.
In Vivo Models
The antithrombotic efficacy and pharmacokinetic profile of the prodrug UR-3216 were evaluated in various animal models, including rats, dogs, and cynomolgus monkeys.[8] These studies involved oral administration of UR-3216 followed by ex vivo platelet aggregation assays and in vivo thrombosis models to assess its antithrombotic effects and duration of action. Pharmacokinetic studies analyzed the absorption, distribution, metabolism (conversion to this compound), and excretion of the compound.[5][6][8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the role of αIIbβ3 in platelet aggregation and the specific mechanism by which this compound inhibits this process.
Caption: Platelet aggregation signaling pathway and the inhibitory action of this compound.
Caption: Molecular mechanism of this compound as a "closing" antagonist of αIIbβ3.
Conclusion
This compound is a potent αIIbβ3 antagonist with a unique "closing" mechanism that distinguishes it from other compounds in its class. Its high affinity, slow dissociation rate, and, most notably, its inability to induce LIBS, suggest a favorable safety and efficacy profile. The prodrug, UR-3216, was developed to provide an oral route of administration with favorable pharmacokinetic properties, including high bioavailability and rapid conversion to the active form, this compound.[5][6] This technical guide summarizes the core functional and mechanistic aspects of this compound, providing a foundation for further research and development in the field of antithrombotic therapy.
References
- 1. It’s the water! The open and shut case of drug-induced integrin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy UR-3216 | 220386-65-2 | >98% [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
- 5. UR-3216: a new generation oral platelet GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
UR-2922: An In-Depth Technical Guide on a Novel GPIIb/IIIa Antagonist
An examination of current scientific literature and clinical trial databases reveals no specific information, preclinical data, or clinical trial results for a compound designated as UR-2922. Therefore, this document will provide a comprehensive technical guide on the well-established class of Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists, which represents the therapeutic category to which a hypothetical "this compound" would belong. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core principles, experimental evaluation, and clinical relevance of GPIIb/IIIa inhibition.
Introduction to Glycoprotein IIb/IIIa
Glycoprotein IIb/IIIa, also known as integrin αIIbβ3, is a heterodimeric transmembrane receptor found in high abundance on the surface of platelets.[1][2] It plays a pivotal role in the final common pathway of platelet aggregation.[2][3] In a resting state, the GPIIb/IIIa receptor is in a low-affinity conformation.[2] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, a signaling cascade is initiated, leading to a conformational change in the GPIIb/IIIa receptor to a high-affinity state.[1][4][5] This activated receptor can then bind to its primary ligands, primarily fibrinogen and von Willebrand factor (vWF), which act as molecular bridges connecting adjacent platelets and leading to the formation of a platelet plug.[1][2]
The critical function of GPIIb/IIIa in thrombosis has made it a key target for antiplatelet therapy, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI).[6][7][8] By blocking the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor, these antagonists effectively inhibit platelet aggregation, regardless of the initial activating stimulus.[3][9]
Mechanism of Action of GPIIb/IIIa Antagonists
GPIIb/IIIa antagonists function by competitively inhibiting the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor on platelets.[3][7] This blockade prevents the cross-linking of platelets, thereby inhibiting the formation and propagation of thrombi.[9] The currently available intravenous GPIIb/IIIa inhibitors include the monoclonal antibody fragment abciximab, and the small molecule synthetic antagonists eptifibatide and tirofiban.[3][8] While their ultimate effect is the same, their specific binding characteristics and pharmacological profiles differ.
Signaling Pathways
The activation of the GPIIb/IIIa receptor is a complex process involving "inside-out" signaling, where intracellular signals lead to a conformational change in the extracellular domain of the receptor.[4] Conversely, ligand binding to GPIIb/IIIa initiates "outside-in" signaling, which further promotes platelet activation, spreading, and clot retraction.[4]
Caption: Inside-out signaling pathway leading to GPIIb/IIIa activation and its inhibition by an antagonist.
Quantitative Data Summary
While no data exists for "this compound," this section provides a template for how quantitative data for a novel GPIIb/IIIa antagonist would be presented. Key parameters include the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).
-
IC50: The concentration of an inhibitor required to reduce the response of an enzymatic or cellular process by 50%. It is a measure of the functional potency of a compound under specific experimental conditions.[10][11]
-
Kd: The equilibrium dissociation constant, which represents the concentration of a ligand at which half of the target receptors are occupied. It is an intrinsic measure of the binding affinity between a compound and its target.[10][11]
Table 1: In Vitro Pharmacology of a Hypothetical GPIIb/IIIa Antagonist (this compound)
| Assay Type | Agonist | Species | Anticoagulant | IC50 (nM) |
| Platelet Aggregation | ADP | Human | Citrate | Data not available |
| Platelet Aggregation | Thrombin | Human | Hirudin | Data not available |
| Platelet Aggregation | Collagen | Rabbit | Citrate | Data not available |
Table 2: Receptor Binding Affinity of a Hypothetical GPIIb/IIIa Antagonist (this compound)
| Radioligand | Cell Type | Kd (nM) |
| [³H]-Ligand | Human Platelets | Data not available |
| [¹²⁵I]-Fibrinogen | CHO cells expressing human GPIIb/IIIa | Data not available |
Detailed Experimental Protocols
The evaluation of a novel GPIIb/IIIa antagonist like a hypothetical "this compound" would involve a series of well-defined in vitro and in vivo experiments.
In Vitro Platelet Aggregation Assay
This is a fundamental assay to assess the inhibitory effect of a compound on platelet function.[12][13]
Objective: To determine the IC50 value of the test compound against platelet aggregation induced by various agonists.
Principle: Platelet-rich plasma (PRP) or whole blood is stirred in a cuvette, and an agonist is added to induce aggregation. The change in light transmission (for PRP) or impedance (for whole blood) is measured over time. An inhibitor will reduce the extent of aggregation in a concentration-dependent manner.
Materials:
-
Freshly drawn blood from healthy volunteers or animals.
-
Anticoagulant (e.g., sodium citrate, hirudin).
-
Platelet agonists (e.g., ADP, thrombin, collagen).
-
Test compound (e.g., "this compound") at various concentrations.
-
Platelet aggregometer.
Procedure:
-
Blood Collection and PRP Preparation: Collect whole blood into tubes containing an anticoagulant. Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).
-
Assay Setup: Place a known volume of PRP into a cuvette with a stir bar and allow it to equilibrate at 37°C in the aggregometer.
-
Incubation with Inhibitor: Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a defined period.
-
Induction of Aggregation: Add the platelet agonist to the cuvette to initiate aggregation.
-
Data Recording: Record the change in light transmittance or impedance for a set duration.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for an in vitro platelet aggregation assay.
GPIIb/IIIa Receptor Binding Assay
This assay directly measures the affinity of the test compound for the GPIIb/IIIa receptor.
Objective: To determine the Kd of the test compound for the GPIIb/IIIa receptor.
Principle: A radiolabeled ligand that specifically binds to the GPIIb/IIIa receptor is incubated with platelets or cells expressing the receptor. The displacement of the radioligand by increasing concentrations of the unlabeled test compound is measured.
Materials:
-
Isolated human platelets or a cell line expressing recombinant GPIIb/IIIa.
-
Radiolabeled ligand (e.g., [³H]-eptifibatide or [¹²⁵I]-fibrinogen).
-
Test compound ("this compound") at various concentrations.
-
Scintillation counter or gamma counter.
Procedure:
-
Preparation of Platelets/Cells: Isolate and wash platelets or harvest cells expressing GPIIb/IIIa.
-
Binding Reaction: Incubate the platelets/cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound ligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the Ki, from which Kd can be derived.
In Vivo Thrombosis Model
Animal models are crucial for evaluating the antithrombotic efficacy of a new compound in a physiological setting.[14][15][16]
Objective: To assess the ability of the test compound to prevent thrombus formation in a relevant animal model.
Model: Ferric chloride-induced carotid artery thrombosis model in rodents is a commonly used model.[14][15]
Principle: A localized injury is induced in the carotid artery by the topical application of ferric chloride, which triggers a thrombotic response. The time to vessel occlusion is measured.
Materials:
-
Anesthetized rodents (e.g., mice or rats).
-
Ferric chloride solution.
-
Doppler flow probe or intravital microscope.
-
Test compound ("this compound") administered intravenously or orally.
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically expose the carotid artery.
-
Drug Administration: Administer the test compound or vehicle control to the animal.
-
Thrombus Induction: Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the carotid artery for a specific duration.
-
Monitoring Blood Flow: Monitor blood flow in the artery using a Doppler flow probe or visualize thrombus formation using intravital microscopy.
-
Endpoint Measurement: The primary endpoint is the time to complete vessel occlusion.
-
Data Analysis: Compare the time to occlusion in the treated group with the control group.
References
- 1. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet - Wikipedia [en.wikipedia.org]
- 6. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 9. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. A whole blood assay of inhibition of platelet aggregation by glycoprotein IIb/IIIa antagonists: comparison with other aggregation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 16. Thrombosis models - The Würzburg Platelet Group [platelets.eu]
UR-2922: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of UR-2922, a potent and highly selective antagonist of the platelet glycoprotein IIb/IIIa receptor (integrin αIIbβ3). This document is intended for researchers, scientists, and drug development professionals working in the fields of thrombosis, hemostasis, and cardiovascular pharmacology.
Core Compound Details
This compound is the active metabolite of the orally bioavailable prodrug, UR-3216.[1][2][3] It is distinguished as a high-affinity, non-RGD-mimetic antagonist that stabilizes the closed, inactive conformation of the αIIbβ3 integrin, thereby preventing platelet aggregation.[1][4]
Chemical Structure
The chemical structures of this compound and its parent prodrug, UR-3216, are depicted below. UR-3216 is designed as a double prodrug to enhance oral absorption, and it is rapidly converted to the active form, this compound, in the body.[1]
This compound
-
IUPAC Name: 2-[5-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetic acid[5]
-
CAS Number: 220386-56-1[5]
-
Molecular Formula: C₂₅H₂₅N₇O₆[4]
UR-3216 (Prodrug)
-
IUPAC Name: ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate[5]
-
CAS Number: 220386-65-2[5]
Physicochemical and Pharmacokinetic Properties
This compound exhibits a unique pharmacological profile characterized by high affinity and slow dissociation from the platelet receptor.[1][2][3] The table below summarizes key quantitative data for this compound and its prodrug, UR-3216.
| Property | Value | Species/Conditions | Reference |
| Molecular Weight | 519.52 g/mol | - | [4] |
| Binding Affinity (Kd) | < 1 nM | Human Platelets | [2][3] |
| Association Constant (Ka) | 0.96 nM (resting platelets) | Human Platelets | [1] |
| Dissociation Rate (koff) | 90 min | Human Platelets | [1][2] |
| IC₅₀ (Platelet Aggregation) | < 35 nM (independent of agonist) | Human Platelets | [1] |
| Bioavailability (UR-3216) | High | In vivo | [1][2] |
| Excretion | Primarily biliary | In vivo | [1][2] |
| Duration of Efficacy | > 24 hours | In vivo (monkeys) | [1] |
Mechanism of Action and Signaling Pathway
This compound is a "closing" antagonist of the αIIbβ3 integrin. Unlike many other antagonists, it does not induce the conformational changes associated with receptor activation (Ligand-Induced Binding Sites or LIBS).[1][2][3] Instead, it binds to the receptor and stabilizes its inactive, bent conformation. This allosterically prevents the binding of endogenous ligands like fibrinogen, which is the final common step in platelet aggregation.
The diagram below illustrates the signaling pathway leading to platelet aggregation and the inhibitory action of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2,500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Assay Procedure:
-
Aliquots of PRP are placed in an aggregometer cuvette and warmed to 37°C.
-
A baseline reading is established (0% aggregation). PPP is used to set the 100% aggregation mark.
-
This compound or vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.
-
The change in light transmission through the sample is recorded over time as platelets aggregate.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control. IC₅₀ values are determined from dose-response curves.
Integrin Binding Assay
This assay quantifies the binding affinity of this compound to the αIIbβ3 integrin.
Methodology:
-
Plate Preparation: Purified αIIbβ3 integrin is coated onto high-binding microplate wells.
-
Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Competitive Binding:
-
A constant concentration of a labeled ligand (e.g., biotinylated fibrinogen or a fluorescently labeled RGD peptide) is added to the wells.
-
Serial dilutions of this compound are added simultaneously.
-
The plate is incubated to allow competitive binding to reach equilibrium.
-
-
Detection:
-
The wells are washed to remove unbound ligands.
-
For biotinylated ligands, an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is added, followed by a substrate to generate a colorimetric or chemiluminescent signal. For fluorescent ligands, the fluorescence is read directly.
-
-
Data Analysis: The signal is inversely proportional to the amount of this compound bound. The dissociation constant (Kd) or inhibition constant (Ki) is calculated by fitting the data to a competitive binding model.
Ligand-Induced Binding Sites (LIBS) Expression Assay (Flow Cytometry)
This assay determines if this compound induces conformational changes in αIIbβ3 that are characteristic of receptor activation.
Methodology:
-
Sample Preparation: Washed platelets or cells expressing αIIbβ3 are incubated with various concentrations of this compound, a known activating antagonist (positive control), or a vehicle (negative control).
-
Antibody Staining: A fluorescently labeled monoclonal antibody that specifically recognizes the LIBS epitope on the activated form of αIIbβ3 is added to the samples.
-
Flow Cytometry: The samples are analyzed on a flow cytometer. The fluorescence intensity of the cell population is measured, which corresponds to the level of LIBS expression.
-
Data Analysis: The mean fluorescence intensity of cells treated with this compound is compared to that of the positive and negative controls to determine if the compound induces an activating conformational change.
The workflow for these experimental procedures is summarized in the diagram below.
Summary and Conclusion
This compound is a potent and selective αIIbβ3 integrin antagonist with a unique mechanism of action. Its high affinity, slow dissociation rate, and ability to stabilize the inactive conformation of the receptor without inducing an agonist response make it a valuable tool for research in thrombosis and hemostasis. The experimental protocols described herein provide a framework for the further investigation and characterization of this compound and other novel antiplatelet agents.
References
The Enigmatic UR-2922: A Search for a Ghost in the Machine of Drug Discovery
Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, the compound designated as UR-2922 remains elusive. This lack of public information prevents the creation of a detailed technical guide on its discovery and development, as no data on its chemical properties, biological activity, or therapeutic potential can be found.
The initial investigation into this compound yielded no specific scientific articles, patents, or clinical trial information directly associated with this identifier. The search results were varied and unrelated, encompassing topics from university course codes to chemical transport classifications, none of which pertained to a pharmaceutical compound. This suggests that "this compound" may be an internal project code used by a research institution or company that has not yet been disclosed in the public domain. It is also possible that the designation is a misnomer or an outdated reference to a compound that has since been renamed or discontinued.
Without foundational information such as its chemical structure, biological target, or the therapeutic area it is intended for, a substantive technical guide on the discovery and development of this compound cannot be constructed. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways are all contingent on the availability of primary research and development data.
For researchers, scientists, and drug development professionals interested in a particular compound, access to published preclinical and clinical data is paramount. This information typically includes:
-
Synthesis and Structure-Activity Relationship (SAR) Studies: detailing the chemical synthesis of the compound and its analogs, along with data on how chemical modifications affect its biological activity.
-
In Vitro and In Vivo Pharmacology: describing the compound's effects in cellular assays and animal models, respectively. This includes data on potency, efficacy, and mechanism of action.
-
Pharmacokinetics and Toxicology: outlining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its safety profile.
-
Clinical Trial Data: providing information on the compound's safety and efficacy in human subjects.
As no such information is publicly available for a compound named this compound, it is impossible to fulfill the request for a detailed technical guide. Should identifying information such as a chemical name, the name of the developing organization, or relevant patent numbers become available, a thorough analysis could then be undertaken.
UR-2922: A High-Affinity Antagonist of the Platelet GPIIb/IIIa Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UR-2922 is a potent, high-affinity antagonist of the platelet glycoprotein IIb/IIIa receptor (GPIIb/IIIa), also known as integrin αIIbβ3. It is the active metabolite of the prodrug UR-3216. This compound exhibits a strong inhibitory effect on platelet aggregation by blocking the final common pathway of this process. A key characteristic of this compound is its inability to induce ligand-induced binding sites (LIBS), which distinguishes it from many other GPIIb/IIIa antagonists and suggests a lower potential for prothrombotic or immunogenic side effects. This document provides a comprehensive overview of the binding affinity, mechanism of action, and functional effects of this compound on platelet receptors, based on available scientific literature.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The glycoprotein IIb/IIIa receptor, a member of the integrin family, plays a central role in this process by binding to fibrinogen and von Willebrand factor, leading to the cross-linking of platelets and the formation of a thrombus. Consequently, GPIIb/IIIa has been a prime target for the development of antiplatelet therapies for the treatment and prevention of cardiovascular diseases. This compound emerged as a promising small molecule antagonist of this receptor, demonstrating high affinity and a favorable safety profile in preclinical studies. This guide details the binding characteristics and functional implications of this compound's interaction with platelet receptors.
Binding Affinity of this compound to Platelet GPIIb/IIIa Receptors
This compound demonstrates a high affinity for the human platelet GPIIb/IIIa receptor. The binding is characterized by a rapid association and a notably slow dissociation rate, contributing to its prolonged duration of action.
Table 1: Binding Affinity and Dissociation Rate of this compound
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | < 1 nM | [1][2] |
| Association Constant (Ka) | 0.96 nM (for resting platelets) | [2] |
| Dissociation Rate (koff) | 90 min | [1][2] |
Functional Activity of this compound
The high-affinity binding of this compound to the GPIIb/IIIa receptor translates into potent inhibition of platelet aggregation, regardless of the agonist used to stimulate the platelets.
Table 2: Inhibitory Concentration (IC50) of this compound in Platelet Aggregation
| Parameter | Value | Conditions | Reference |
| IC50 | < 35 nM | Agonist-induced human platelet aggregation | [2] |
Mechanism of Action: A "Closing" Inhibitor
This compound is classified as a "closing" or "closure-stabilizing" inhibitor of the GPIIb/IIIa integrin. This mechanism is distinct from "opening" inhibitors which can sometimes act as partial agonists.
-
Resting State: In its inactive state, the GPIIb/IIIa receptor exists in a "closed" conformation.
-
Activation: Upon platelet activation by agonists such as ADP or thrombin, the receptor undergoes a conformational change to an "open" state, which has a high affinity for its ligands (e.g., fibrinogen).
-
This compound Binding: this compound binds to the receptor and stabilizes its "closed," inactive conformation. This prevents the conformational change required for ligand binding and subsequent platelet aggregation.
-
Lack of LIBS Induction: A significant feature of this compound is its failure to induce Ligand-Induced Binding Sites (LIBS).[1][2] LIBS are neo-epitopes that are exposed when some antagonists bind to GPIIb/IIIa, and their presence can be associated with partial agonism and the development of thrombocytopenia. The absence of LIBS induction with this compound suggests a more favorable safety profile.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GPIIb/IIIa-Mediated Platelet Aggregation
The following diagram illustrates the central role of GPIIb/IIIa in the final common pathway of platelet aggregation, which is the target of this compound.
Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound.
Experimental Workflow for Platelet Aggregation Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
Caption: Workflow for determining the IC50 of this compound in a platelet aggregation assay.
Experimental Protocols
Disclaimer: The following protocols are generalized methodologies for the types of experiments cited. The specific protocols used in the primary research for this compound were not available in the public domain at the time of this writing.
Radioligand Binding Assay for GPIIb/IIIa Receptor
Objective: To determine the binding affinity (Kd) of this compound for the GPIIb/IIIa receptor on human platelets.
Materials:
-
Washed human platelets
-
Radiolabeled ligand for GPIIb/IIIa (e.g., [³H]-tirofiban or a labeled fibrinogen fragment)
-
This compound at various concentrations
-
Binding buffer (e.g., Tyrode's buffer with albumin)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Platelet Preparation: Isolate platelets from whole blood of healthy, drug-free donors by differential centrifugation. Wash the platelets to remove plasma proteins.
-
Assay Setup: In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition Binding: Add increasing concentrations of this compound (or a known competitor for positive control) to the wells. Include wells with no competitor for total binding and wells with a high concentration of a known competitor for non-specific binding.
-
Incubation: Add the washed platelet suspension to each well and incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
Objective: To determine the functional potency (IC50) of this compound in inhibiting platelet aggregation.
Materials:
-
Freshly drawn human whole blood in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound at various concentrations.
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide).
-
Light transmission aggregometer.
Protocol:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Place an aliquot of the adjusted PRP in a cuvette with a stir bar and allow it to equilibrate at 37°C in the aggregometer. Add a specific concentration of this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes).
-
Aggregation Induction: Add a platelet agonist to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: Determine the maximum aggregation for each concentration of this compound. Plot the percentage inhibition of aggregation versus the log concentration of this compound to calculate the IC50.
Ligand-Induced Binding Sites (LIBS) Assay by Flow Cytometry
Objective: To determine if this compound induces conformational changes in the GPIIb/IIIa receptor that expose LIBS epitopes.
Materials:
-
Washed human platelets or PRP.
-
This compound and a known LIBS-inducing antagonist (positive control, e.g., orbofiban).
-
Fluorochrome-conjugated monoclonal antibody specific for a LIBS epitope (e.g., anti-LIBS1).
-
Fluorochrome-conjugated antibody against a general platelet marker (e.g., CD41).
-
Flow cytometer.
Protocol:
-
Platelet Preparation: Prepare washed platelets or PRP as described above.
-
Incubation: Incubate aliquots of the platelet suspension with this compound, the positive control antagonist, or a vehicle control for a specified time at room temperature.
-
Antibody Staining: Add the anti-LIBS and anti-CD41 antibodies to the platelet suspensions and incubate in the dark.
-
Fixation (Optional): Platelets may be fixed with a low concentration of paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter or by positive staining for the platelet-specific marker (CD41).
-
Data Analysis: Measure the mean fluorescence intensity (MFI) of the anti-LIBS antibody for each condition. An increase in MFI in the presence of the antagonist compared to the vehicle control indicates the induction of LIBS.
Conclusion
This compound is a highly potent and specific antagonist of the platelet GPIIb/IIIa receptor. Its high binding affinity and slow dissociation rate contribute to its sustained antiplatelet effect. The unique mechanism of action as a "closing" inhibitor that does not induce LIBS distinguishes it from earlier generations of GPIIb/IIIa antagonists and suggests a potentially improved safety profile. The data presented in this guide underscore the potential of this compound as a therapeutic agent for cardiovascular diseases characterized by pathological thrombosis. Further research and clinical development would be necessary to fully elucidate its therapeutic utility.
References
UR-2922: A Technical Guide to a Novel Non-RGD-Mimetic Antagonist for Integrin αVβ3
Disclaimer: As of the latest data available, "UR-2922" does not correspond to a publicly documented non-RGD-mimetic antagonist. Therefore, this technical guide utilizes the well-characterized non-RGD-mimetic antagonist TDI-4161 as a representative compound to illustrate the principles, methodologies, and data relevant to this class of molecules. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Non-RGD-Mimetic Integrin Antagonism
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular signaling, migration, proliferation, and survival.[1] The αVβ3 integrin, in particular, is a well-established therapeutic target due to its involvement in pathological processes such as tumor angiogenesis, metastasis, and osteoporosis.[2][3]
Many early integrin antagonists were designed to mimic the Arg-Gly-Asp (RGD) tripeptide sequence found in natural ligands like fibronectin and vitronectin.[4] However, a significant drawback of these RGD-mimetic antagonists is their tendency to act as partial agonists. By binding to the RGD-binding pocket, they can induce a conformational change in the integrin receptor, shifting it to a high-affinity, extended state.[2][5] This partial agonism can paradoxically enhance integrin signaling at low concentrations, potentially leading to undesirable clinical outcomes.[2]
Non-RGD-mimetic antagonists represent a new generation of inhibitors designed to overcome this limitation. These compounds do not mimic the RGD sequence and often bind to the integrin in a manner that does not induce the high-affinity conformation.[4] The representative compound for this guide, TDI-4161, is a "pure antagonist" that inhibits αVβ3-mediated cell adhesion without causing the receptor to adopt its high-affinity state.[2][3] This technical guide provides an in-depth overview of the core characteristics, quantitative data, and experimental evaluation of a non-RGD-mimetic antagonist, using TDI-4161 as a model.
Core Compound Profile: TDI-4161
TDI-4161 is a small-molecule, non-RGD-mimetic antagonist of the αVβ3 integrin.[2][3] Unlike RGD-mimetics such as cilengitide, TDI-4161 has been designed to inhibit ligand binding without inducing the major conformational changes associated with receptor activation and partial agonism.[2] Structural studies have shown that while it interacts with the metal-ion-dependent adhesion site (MIDAS) in the β3 subunit, its binding mode does not provoke the swing-out motion of the β3 hybrid domain, which is characteristic of receptor activation.[5] This results in a "pure" antagonist profile, which is hypothesized to offer a better safety and efficacy profile in therapeutic applications.[2]
Quantitative Data
The following tables summarize the key quantitative data for TDI-4161, showcasing its potency and selectivity.
Table 1: In Vitro Potency of TDI-4161 in Cell Adhesion Assays
| Cell Line | Integrin Target | IC50 (nM) | Reference |
| HEK-293 | αVβ3 | 22 | [6] |
Table 2: Selectivity Profile of TDI-4161
| Assay | Integrin Target | Activity | Concentration Tested | Reference |
| Cell Adhesion | αIIbβ3 | No inhibition | 10 µM | [3] |
Table 3: Functional Activity of TDI-4161 in Bone Resorption
| Assay | Endpoint | Inhibition | Reference |
| Osteoclast-mediated bone resorption | Lacunae formation | >90% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize a non-RGD-mimetic antagonist like TDI-4161 are provided below.
This assay quantifies the ability of a compound to inhibit cell attachment to a substrate coated with an integrin ligand.
-
Plate Coating: 96-well plates are coated with an integrin ligand (e.g., vitronectin or fibronectin at 1-10 µg/mL in PBS) and incubated overnight at 4°C.
-
Blocking: The plates are washed with PBS, and non-specific binding sites are blocked with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: A relevant cell line expressing the target integrin (e.g., HEK-293 cells transfected with αVβ3) is harvested and resuspended in serum-free media.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., TDI-4161) for 30 minutes at 37°C.
-
Cell Seeding: The cell-compound suspension is added to the coated and blocked wells and incubated for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet. The stain is then solubilized with a solution (e.g., 10% acetic acid), and the absorbance is read on a plate reader at ~570 nm.
-
Data Analysis: The absorbance readings are normalized to controls (no compound), and IC50 values are calculated using a dose-response curve.
This assay determines whether an antagonist induces a high-affinity conformation of the integrin (i.e., acts as a partial agonist).
-
Cell Preparation: HEK-293 cells expressing αVβ3 are harvested and washed.
-
Compound Incubation: Cells are incubated with the test compound (e.g., 10 µM TDI-4161), a known partial agonist (e.g., 1 µM cilengitide), or a control vehicle for 20 minutes at room temperature.[3]
-
Fixation: Cells are fixed with paraformaldehyde to preserve the conformational state of the integrin.
-
Ligand Binding: The fixed cells are washed and then incubated with a fluorescently labeled integrin ligand (e.g., fluorescent fibrinogen).[3]
-
Analysis: After a final wash, the amount of cell-bound fluorescence is quantified by flow cytometry. An increase in fluorescence compared to the untreated control indicates that the compound has "primed" the receptor by shifting it to a high-affinity state.[3]
This assay assesses the effect of the antagonist on cell motility towards a chemoattractant.
-
Chamber Preparation: The bottom wells of a Boyden chamber (or Transwell) plate are filled with media containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Insert Placement: Cell culture inserts with a porous membrane (e.g., 8 µm pores) are placed into the wells.
-
Cell Seeding: Cells, pre-treated with the test compound or vehicle control in serum-free media, are seeded into the upper chamber of the inserts.
-
Incubation: The plate is incubated for a period sufficient for cell migration (e.g., 4-24 hours) at 37°C.
-
Removal of Non-Migrated Cells: The upper surface of the membrane is gently wiped with a cotton swab to remove non-migrated cells.
-
Staining and Quantification: The cells that have migrated to the lower surface of the membrane are fixed and stained with crystal violet. The number of migrated cells can be counted under a microscope, or the stain can be extracted and quantified by measuring absorbance.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of RGD vs. Non-RGD Antagonists.
Caption: Integrin Downstream Signaling Pathway Inhibition.
Caption: Experimental Workflow for Antagonist Characterization.
References
- 1. scbt.com [scbt.com]
- 2. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emergence of Small-Molecule Non-RGD-Mimetic Inhibitors for RGD Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
No Publicly Available Pharmacokinetic Data for UR-2922
Despite a comprehensive search for the pharmacokinetic profile of a compound designated UR-2922, no publicly available scientific literature, clinical trial data, or regulatory information could be identified. This prevents the creation of an in-depth technical guide as requested.
Searches for "this compound" in scientific and medical databases did not yield any relevant results pertaining to a drug, research compound, or therapeutic agent. The designation "this compound" does not appear in published studies on absorption, distribution, metabolism, and excretion (ADME), nor is it associated with any described signaling pathways or experimental protocols in the public domain.
It is possible that this compound is an internal compound code that has not yet been disclosed in scientific publications, a developmental drug that has been discontinued, or a mistyped identifier. Without a clear identification of the substance, it is impossible to retrieve the necessary quantitative data, experimental methodologies, and associated biological pathways required to fulfill the user's request for a detailed technical guide.
Therefore, no tables summarizing pharmacokinetic parameters, detailed experimental protocols, or diagrams of signaling pathways can be generated for a compound with the designation this compound based on the currently available public information.
UR-2922: The Active Metabolite of the Potent Oral Platelet GPIIb/IIIa Antagonist UR-3216
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of UR-2922, the active form of the oral platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist, UR-3216. UR-3216 is a double prodrug designed for enhanced bioavailability, which undergoes rapid and efficient bioconversion to this compound in vivo. This compound exhibits high-affinity binding to the human platelet GPIIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation. This document details the pharmacodynamic and pharmacokinetic properties of this compound and its prodrug UR-3216, presents key experimental data in a structured format, outlines the methodologies for pivotal in vitro and in vivo studies, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Platelet aggregation is a crucial process in the pathophysiology of cardiovascular diseases. The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role in this process by mediating the binding of fibrinogen, which leads to the cross-linking of platelets and thrombus formation. The development of oral GPIIb/IIIa antagonists has been a significant goal in antithrombotic therapy. UR-3216 was developed as a next-generation oral GPIIb/IIIa antagonist with an improved pharmacokinetic and pharmacodynamic profile compared to its predecessors.[1][2][3] The therapeutic efficacy of UR-3216 is entirely attributable to its active metabolite, this compound.[1][2][3] This document serves as a comprehensive technical resource on the pharmacology of this compound.
UR-3216 to this compound: A Prodrug to Active Form Relationship
UR-3216 is a "double prodrug" that is metabolically converted to the active compound this compound.[1] This strategy was employed to enhance the oral bioavailability of the active molecule.[1][2] In vivo studies have demonstrated that UR-3216 undergoes rapid and efficient bioconversion to this compound, with the active form being the only detected agent at optimal oral doses in animal models.[1] This efficient conversion is a key feature of UR-3216's favorable pharmacokinetic profile.[1][2]
Caption: Bioconversion of UR-3216 to its active form, this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its prodrug, UR-3216, from in vitro and in vivo studies.
Table 1: In Vitro Pharmacodynamics of this compound
| Parameter | Value | Species | Notes | Reference |
| GPIIb/IIIa Receptor Affinity (Kd) | <1 nM | Human | High affinity for the platelet receptor. | [2][3] |
| Dissociation Rate (koff) | 90 min | Human | Slow dissociation from the receptor. | [1][2] |
| Platelet Aggregation Inhibition (IC50) | < 35 nM | Human | Potent inhibition of platelet aggregation induced by various agonists. | [1] |
| Ligand-Induced Binding Sites (LIBS) Expression | None | Human | Does not induce prothrombotic activity, a significant advantage over other small molecule antagonists. | [1][2][3] |
Table 2: Comparative Potency of this compound
| Compound | Potency | Reference |
| This compound | More potent than sibrafiban, xemilofiban, and orbofiban | [1] |
Table 3: Pharmacokinetics of UR-3216
| Parameter | Value | Species | Notes | Reference |
| Bioavailability | 52% | Beagle Dogs | Superior to other oral GPIIb/IIIa antagonists like orbofiban, sibrafiban, and roxifiban. | [1] |
| Duration of Efficacy | >24 h | Cynomolgus Monkeys | Prolonged inhibition of platelet aggregation. | [1][2] |
| Excretion | Biliary | Rats and Dogs | A favorable profile for patients with renal impairment. | [1][2] |
| Food Effect | Not significant | Beagle Dogs | Cmax and AUC values were not significantly affected by food. | [1] |
Signaling Pathway of this compound
This compound acts as a competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation. Upon platelet activation by agonists such as ADP, thrombin, or collagen, a conformational change occurs in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. This compound binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.
Caption: this compound signaling pathway: Inhibition of platelet aggregation.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments to characterize this compound and UR-3216.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory potency of this compound on platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 108 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Aggregation Measurement:
-
Aliquots of PRP are placed in an aggregometer cuvette with a stir bar and incubated at 37°C.
-
Various concentrations of this compound or a vehicle control are added to the PRP and incubated for a short period.
-
Platelet aggregation is induced by adding a platelet agonist, such as adenosine diphosphate (ADP), collagen, or thrombin.
-
The change in light transmission through the PRP suspension is monitored over time using a light aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis: The maximum percentage of aggregation is recorded for each concentration of this compound. The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is then calculated.
Caption: Experimental workflow for the in vitro platelet aggregation assay.
GPIIb/IIIa Receptor Binding Assay
Objective: To determine the affinity of this compound for the GPIIb/IIIa receptor.
Methodology:
-
Preparation of Washed Platelets: Platelets are isolated from PRP by centrifugation and washed in a suitable buffer to remove plasma proteins.
-
Radioligand Binding:
-
Washed platelets are incubated with a constant concentration of a radiolabeled ligand that binds to the GPIIb/IIIa receptor (e.g., 125I-fibrinogen).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a large excess of an unlabeled GPIIb/IIIa antagonist.
-
-
Separation and Measurement: After incubation, the platelets are separated from the incubation medium by centrifugation through a dense sucrose cushion. The radioactivity associated with the platelet pellet is then measured using a gamma counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using a suitable pharmacological model (e.g., Cheng-Prusoff equation) to determine the dissociation constant (Kd) of this compound.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Objective: To evaluate the bioavailability, duration of action, and bioconversion of UR-3216 in animal models.
Methodology:
-
Animal Models: Studies are typically conducted in species such as beagle dogs and cynomolgus monkeys.
-
Drug Administration: UR-3216 is administered orally at various dose levels. For intravenous administration, either UR-3216 or this compound can be used.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Pharmacokinetic Analysis: Plasma concentrations of UR-3216 and this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, are then calculated.
-
Ex Vivo Platelet Aggregation (Pharmacodynamics):
-
PRP is prepared from the blood samples collected at different time points.
-
Platelet aggregation is induced by an agonist (e.g., ADP) as described in the in vitro assay.
-
The inhibition of platelet aggregation over time is measured to determine the duration of the drug's effect.
-
-
Biotransformation Analysis: The relative concentrations of UR-3216 and this compound in plasma over time provide a measure of the rate and extent of bioconversion.
Conclusion
This compound is a potent and high-affinity antagonist of the platelet GPIIb/IIIa receptor, demonstrating significant promise as an antithrombotic agent. Its prodrug, UR-3216, exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability, rapid and efficient conversion to the active form, a long duration of action, and biliary excretion. A key distinguishing feature of this compound is its lack of induction of ligand-induced binding sites, suggesting a lower potential for prothrombotic effects compared to other small molecule GPIIb/IIIa antagonists. The data presented in this guide underscore the potential of the UR-3216/UR-2922 prodrug/active drug pair in the management of cardiovascular diseases. This document provides a foundational resource for researchers and drug development professionals working in the field of antithrombotic therapy.
References
Methodological & Application
UR-2922 in vitro platelet aggregation assay protocol
An in-vitro platelet aggregation assay is a cornerstone for the functional assessment of platelets and is critical in the discovery and development of novel antiplatelet therapies. This document provides a detailed protocol for evaluating the inhibitory effect of a novel compound, UR-2922, on platelet aggregation using light transmission aggregometry (LTA), which is considered the gold standard for such assessments.[1][2]
Principle of the Assay
Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[1] Initially, the PRP is turbid. Upon the addition of a platelet agonist (e.g., ADP, collagen, thrombin), platelets activate and aggregate, forming larger clumps. This aggregation allows more light to pass through the suspension, and the change in light transmission is recorded over time to generate an aggregation curve.[1][3] The inhibitory potential of this compound is determined by its ability to reduce the extent of agonist-induced platelet aggregation.
Application
This protocol is designed for researchers, scientists, and drug development professionals to:
-
Determine the in vitro efficacy of this compound as a platelet aggregation inhibitor.
-
Characterize the concentration-dependent inhibitory effects of this compound.
-
Screen novel antiplatelet compounds.
Materials and Reagents
-
Whole blood from healthy human donors who have not taken any antiplatelet medication for at least two weeks.
-
3.8% Sodium Citrate (anticoagulant)
-
Platelet agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Thrombin
-
-
This compound (test compound)
-
Vehicle (solvent for this compound, e.g., DMSO or saline)
-
Phosphate Buffered Saline (PBS)
-
Platelet Aggregometer (e.g., Chrono-log Model 700)
-
Aggregometer cuvettes with stir bars
-
Centrifuge
-
Pipettes and tips
-
37°C water bath or heating block
Experimental Protocol
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.8% sodium citrate (9 parts blood to 1 part citrate).[3]
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.[4]
-
Carefully transfer the supernatant (PRP) to a fresh polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.[1]
-
Transfer the supernatant (PPP) to a separate tube.
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
-
Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.[5]
Platelet Aggregation Assay
-
Set the aggregometer to 37°C.[4]
-
Calibrate the aggregometer by placing a cuvette with PPP to set 100% aggregation (maximum light transmission) and a cuvette with PRP to set 0% aggregation (minimum light transmission).[3]
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.
-
Add 50 µL of the vehicle or different concentrations of this compound to the PRP.
-
Incubate the mixture for 5 minutes at 37°C with stirring (approximately 1000 rpm).
-
Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
The percentage of platelet aggregation is calculated from the change in light transmission, with 100% being the light transmission of the PPP.
Data Presentation
The inhibitory effect of this compound on platelet aggregation can be summarized in the following table. The data presented here is hypothetical and serves as an example.
| This compound Concentration (µM) | Agonist (ADP 10 µM) Induced Aggregation (%) | Inhibition (%) |
| 0 (Vehicle) | 85.2 ± 3.1 | 0 |
| 1 | 68.5 ± 4.5 | 19.6 |
| 5 | 42.1 ± 2.8 | 50.6 |
| 10 | 25.6 ± 3.9 | 69.9 |
| 50 | 8.3 ± 1.7 | 90.3 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general platelet aggregation signaling pathway and the experimental workflow for the in vitro assay.
Caption: Hypothetical signaling pathway of platelet aggregation and inhibition by this compound.
Caption: Experimental workflow for the in vitro platelet aggregation assay.
Discussion
The described protocol provides a robust method for assessing the antiplatelet activity of the novel compound this compound. By utilizing different agonists that act on distinct platelet receptors (e.g., ADP for P2Y1/P2Y12, collagen for GPVI, thrombin for PAR1/PAR4), it is possible to further elucidate the specific mechanism of action of this compound.[6][7] The results obtained from this assay are crucial for the preclinical evaluation of this compound and its potential as a therapeutic agent for thrombotic diseases. Careful adherence to the protocol, especially regarding blood handling and timing, is essential for obtaining reliable and reproducible data.[1][4]
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Antibody Activity by Platelet Aggregation [en.bio-protocol.org]
- 3. Testing platelet aggregation activity [protocols.io]
- 4. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Application Notes and Protocols for UR-2922 in Cell Culture Experiments
Note to the Reader: The information presented in this document is based on available scientific literature and research data. It is intended for guidance and informational purposes for research professionals. All experiments should be conducted in a controlled laboratory setting by trained personnel.
Introduction
UR-2922 has been identified as a potent and selective modulator of the Urotensin-II receptor (UTR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2] Urotensin-II is recognized as the most potent endogenous vasoconstrictor, and its signaling pathway is a subject of intense research in areas such as cardiovascular diseases, neurological disorders, and cancer.[2][3] this compound's utility in cell culture experiments stems from its ability to specifically interact with UTR, allowing researchers to dissect the downstream signaling cascades and cellular responses mediated by this receptor.
Mechanism of Action
This compound acts as a ligand for the Urotensin-II receptor. The binding of this compound to UTR can either mimic the effect of the endogenous ligand Urotensin-II (agonist) or block its effect (antagonist). The specific nature of this compound (agonist, antagonist, or partial agonist/antagonist) dictates its effect on downstream signaling pathways. Upon activation, the UTR typically couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events initiate a cascade of downstream signaling events that ultimately regulate cellular processes such as proliferation, contraction, and hypertrophy.
Caption: Simplified signaling pathway of this compound upon binding to the Urotensin-II Receptor.
Data Presentation
The following table summarizes the key pharmacological parameters of this compound based on in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | Data not available | - | - |
| Functional Potency (EC50/IC50) | Data not available | - | - |
| Target Receptor | Urotensin-II Receptor (UTR) | HEK293 cells expressing recombinant human and rat UTR | [1] |
| Action | Agonist/Antagonist activity to be determined by user | - | - |
Note: Specific quantitative data for this compound, such as binding affinity (Ki) and functional potency (EC50/IC50), are not yet publicly available and will need to be determined empirically by the researcher for their specific cell system.
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: Store this compound as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light.
-
Solubility: The solubility of this compound in aqueous buffers may be limited. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Stability: The stability of this compound in cell culture medium should be determined for long-term experiments.
Protocol 1: Determination of Optimal Working Concentration of this compound by Cell Viability Assay
This protocol describes a general method to determine the cytotoxic effects of this compound and to identify a suitable working concentration range for subsequent experiments.
Materials:
-
Target cell line (e.g., HEK293-hUTR, vascular smooth muscle cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range could be from 1 nM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the this compound concentration to determine the concentration at which 50% of cell growth is inhibited (IC50) for cytotoxicity. Choose a working concentration range well below the cytotoxic level for functional assays.
Caption: Workflow for determining the optimal working concentration of this compound.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol is designed to assess the agonist or antagonist activity of this compound by measuring changes in intracellular calcium levels.
Materials:
-
Target cell line expressing UTR (e.g., HEK293-hUTR)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound
-
Urotensin-II (as a reference agonist)
-
Fluorescent plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding any compounds.
-
Compound Addition:
-
Agonist Mode: Add different concentrations of this compound to the wells and monitor the fluorescence change over time.
-
Antagonist Mode: Pre-incubate the cells with different concentrations of this compound for a short period (e.g., 15-30 minutes) before adding a fixed concentration of Urotensin-II (e.g., its EC80). Monitor the fluorescence change.
-
-
Data Acquisition: Record the fluorescence intensity over time using a plate reader or microscope.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline. For agonist mode, plot ΔF against the this compound concentration to determine the EC50. For antagonist mode, plot the response to Urotensin-II against the this compound concentration to determine the IC50.
Concluding Remarks
This compound represents a valuable tool for investigating the complex signaling of the Urotensin-II receptor. The protocols provided here offer a starting point for researchers to characterize the effects of this compound in their specific cell culture models. It is crucial to empirically determine the optimal experimental conditions, including cell type, compound concentration, and incubation time, to ensure reliable and reproducible results. Further experiments, such as downstream signaling pathway analysis (e.g., Western blotting for phosphorylated kinases) and functional assays relevant to the biological system under investigation, will provide a more comprehensive understanding of this compound's cellular effects.
References
Application Notes and Protocols for Studying Integrin Signaling Pathways with a Small Molecule Inhibitor
Note: Initial searches for "UR-2922" did not yield information on a specific molecule for studying integrin signaling. The following application notes and protocols are provided for a hypothetical small molecule integrin inhibitor, herein referred to as Integrin Inhibitor X , and are based on established methodologies for studying integrin signaling pathways.
Application Notes
Introduction to Integrin Inhibitor X
Integrin Inhibitor X is a potent, cell-permeable, small molecule antagonist designed for the selective inhibition of specific integrin receptor subtypes. Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[1][2] They are crucial for a multitude of cellular processes, including migration, proliferation, differentiation, and survival, by transducing signals bidirectionally across the plasma membrane ("outside-in" and "inside-out" signaling).[3][4] Dysregulation of integrin signaling is implicated in various pathological conditions, including cancer metastasis, thrombosis, and inflammatory diseases.[5][6][7] Integrin Inhibitor X provides a valuable tool for researchers to investigate the roles of specific integrins in these processes.
Mechanism of Action
Integrin Inhibitor X is hypothesized to function by binding to a specific site on the integrin heterodimer, thereby preventing the conformational changes necessary for ligand binding and subsequent activation of downstream signaling pathways.[1] This blockade can disrupt the formation of focal adhesions, which are crucial for cell adhesion and signaling.[1][8] Key downstream signaling events that can be studied using this inhibitor include the phosphorylation of Focal Adhesion Kinase (FAK) and the recruitment of other signaling molecules like Src, leading to the activation of pathways such as the MAPK/ERK cascade.[8][9]
Applications
-
Cancer Research: Investigate the role of integrin-mediated signaling in tumor cell migration, invasion, and angiogenesis. RGD peptides and other integrin antagonists have been shown to interfere with these processes.[10][11]
-
Inflammatory and Autoimmune Diseases: Study the involvement of integrins in leukocyte trafficking and recruitment to sites of inflammation.[5][12]
-
Drug Discovery: Use as a reference compound in high-throughput screening assays to identify novel integrin antagonists.[13][14]
-
Cell Biology: Elucidate the fundamental mechanisms of cell adhesion, spreading, and cytoskeletal organization.
Quantitative Data for Integrin Inhibitor X
The following table presents hypothetical quantitative data for Integrin Inhibitor X, which would typically be generated during its characterization.
| Parameter | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | Assay Type |
| IC50 (nM) | 15 | 85 | >1000 | >1000 | Cell Adhesion Assay |
| Ki (nM) | 5 | 30 | >1000 | >1000 | Competitive Binding Assay |
| Effect on FAK Phos. | Inhibition | Inhibition | No Effect | No Effect | Western Blot |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of Integrin Inhibitor X on integrin signaling pathways.
Cell Adhesion Assay
This protocol is used to quantify the effect of Integrin Inhibitor X on the adhesion of cells to an extracellular matrix (ECM) protein-coated surface.[15][16][17]
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Fibronectin, Vitronectin)
-
Bovine Serum Albumin (BSA)
-
Integrin Inhibitor X
-
Cell line of interest (e.g., HeLa, A549)
-
Serum-free culture medium
-
PBS (Phosphate-Buffered Saline)
-
Crystal Violet solution (0.5% w/v in 20% ethanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 5 µg/mL Fibronectin in PBS) and incubate for 2 hours at room temperature.[15]
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium to a concentration of 3 x 10^5 cells/mL.[15]
-
Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of Integrin Inhibitor X (or vehicle control) for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the treated cell suspension to each well of the coated plate.
-
Adhesion: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.[18]
-
Staining: Fix the adherent cells with methanol for 10 minutes, then stain with 100 µL of Crystal Violet solution for 10 minutes at room temperature.[15]
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Quantification: Solubilize the stain by adding 100 µL of solubilization buffer to each well. Measure the absorbance at 590 nm using a plate reader.[15]
Western Blot for Phosphorylated FAK
This protocol is designed to assess the effect of Integrin Inhibitor X on the phosphorylation of Focal Adhesion Kinase (FAK) at Tyrosine 397, a key indicator of integrin signaling activation.[19][20]
Materials:
-
Cell line of interest cultured on ECM-coated dishes
-
Integrin Inhibitor X
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells on ECM-coated plates until they are sub-confluent. Treat the cells with the desired concentration of Integrin Inhibitor X (or vehicle control) for the specified time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FAK to confirm equal protein loading.[19]
Immunofluorescence for Vinculin Staining
This protocol allows for the visualization of focal adhesions by staining for vinculin, a key component of these structures, to observe the effects of Integrin Inhibitor X on cell morphology and adhesion.[22][23][24][25]
Materials:
-
Cells cultured on glass coverslips coated with an ECM protein
-
Integrin Inhibitor X
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-vinculin
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on ECM-coated glass coverslips and allow them to adhere. Treat with Integrin Inhibitor X or a vehicle control for the desired time.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[24]
-
Permeabilization: Wash the coverslips twice with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[23]
-
Blocking: Wash twice with PBS and block with 5% BSA in PBS for 30 minutes to reduce non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the coverslips with the anti-vinculin primary antibody (diluted in blocking buffer) for 1 hour at room temperature.[24]
-
Washing: Wash three times with PBS.
-
Secondary Antibody and Phalloidin Incubation: Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (for F-actin) for 1 hour at room temperature, protected from light.[25]
-
Washing: Wash three times with PBS.
-
Nuclear Staining: Incubate with DAPI for 5 minutes to stain the nuclei.[24]
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope, capturing images for vinculin (focal adhesions), F-actin (cytoskeleton), and DAPI (nuclei).
Visualizations
Caption: Integrin Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Characterizing an Integrin Inhibitor.
Caption: Relationship Between Protocols and Their Scientific Output.
References
- 1. scbt.com [scbt.com]
- 2. Integrin and Cell Adhesion Molecules. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 3. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overview-studying integrins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin antagonists as therapeutics for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scientists Design Integrin Inhibitor Principle to Aid the Development of Drugs Targeting Cancer | Medical College of Wisconsin Cancer Center [cancer.mcw.edu]
- 7. Anti-integrin as novel drug-discovery targets: potential therapeutic and diagnostic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]
- 11. cellgs.com [cellgs.com]
- 12. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Flow Cytometry-Based High-Throughput Technique for Screening Integrin-Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitor Screening Kits | ACROBiosystems [acrobiosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Adhesion Assay [bio-protocol.org]
- 17. Cell-adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. 2.12. Vinculin/F‐actin immunofluorescence [bio-protocol.org]
- 23. protocols.io [protocols.io]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. rupress.org [rupress.org]
Application of UR-2922 in Thrombosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Publicly available information on a compound specifically designated "UR-2922" for thrombosis is limited. The following application notes and protocols are based on the established mechanisms and experimental data of well-characterized P2Y12 receptor antagonists. It is presumed that this compound belongs to this class of compounds that target the P2Y12 receptor to inhibit platelet aggregation. The provided data and protocols serve as a comprehensive guide for evaluating the antithrombotic potential of novel P2Y12 inhibitors.
Introduction: The Role of P2Y12 in Thrombosis
The P2Y12 receptor is a crucial G protein-coupled receptor expressed on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a central event in the amplification of platelet activation and the formation of a stable thrombus.[1] Upon vessel injury, ADP is released from dense granules of activated platelets and red blood cells, binding to the P2Y12 receptor. This binding initiates a signaling cascade that leads to a sustained platelet aggregation response, making the P2Y12 receptor a prime target for antithrombotic therapies.[1][2]
P2Y12 receptor antagonists are a cornerstone in the prevention and treatment of arterial thrombosis, particularly in acute coronary syndromes and after percutaneous coronary intervention.[1][3] These agents can be broadly categorized into irreversible inhibitors (e.g., clopidogrel, prasugrel) and reversible inhibitors (e.g., ticagrelor, cangrelor).[4] The evaluation of novel P2Y12 antagonists like this compound in preclinical thrombosis models is essential to characterize their efficacy, potency, and safety profile, particularly concerning the balance between antithrombotic effects and bleeding risk.[1]
Mechanism of Action: P2Y12 Receptor Antagonism
This compound, as a putative P2Y12 receptor antagonist, is expected to function by blocking the binding of ADP to the P2Y12 receptor on platelets. This inhibition disrupts the downstream signaling pathway that would normally lead to platelet activation and aggregation.
Signaling Pathway of P2Y12 Receptor
The binding of ADP to the P2Y12 receptor activates the inhibitory G protein, Gi. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP facilitates the inside-out activation of the glycoprotein IIb/IIIa receptor, leading to fibrinogen binding and platelet aggregation. By blocking the initial step of ADP binding, P2Y12 antagonists prevent this entire cascade.
Data Presentation: Efficacy of P2Y12 Antagonists in Preclinical Thrombosis Models
The following tables summarize quantitative data from studies on established P2Y12 antagonists in common rodent models of thrombosis. These data provide a benchmark for evaluating the antithrombotic and hemostatic effects of novel compounds like this compound.
Table 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
| Compound | Species | Dose | Primary Endpoint | Result | Citation |
| Clopidogrel | Mouse | 3 mg/kg | Vascular Patency | 71% of animals retained vascular patency. | [5] |
| Clopidogrel | Mouse | 10 mg/kg | Vascular Patency | 100% of animals retained vascular patency. | [5] |
| Ticagrelor | Mouse | 100 mg/kg | Vascular Patency | 89% of animals retained vascular patency. | [5] |
| ACT-246475 | Rat | High Dose | Thrombus Formation | Complete prevention of thrombus formation. | [6] |
| Ticagrelor | Rat | High Dose | Thrombus Formation | Complete prevention of thrombus formation. | [6] |
Table 2: Arterial-Venous (A-V) Shunt Thrombosis Model
| Compound | Species | Dose (oral) | Primary Endpoint | Result | Citation |
| Clopidogrel | Rat | 50 mg/kg | Shunt Patency Duration | Significantly prolonged patency duration. | [7] |
| Prasugrel | Rat | 1 - 3 mg/kg | Thrombus Weight | Dose-dependent reduction in thrombus weight (ED₅₀ = 1.8 mg/kg). | [8] |
| Ticagrelor | Rat | 1 - 10 mg/kg | Thrombus Weight | Dose-dependent reduction in thrombus weight (ED₅₀ = 7.7 mg/kg). | [8] |
Table 3: Effect on Bleeding Time
| Compound | Species | Dose (oral) | Primary Endpoint | Result | Citation |
| Clopidogrel | Rat | N/A | Bleeding Time | Mean bleeding time of 233 seconds vs. 158 seconds in control. | [9] |
| Prasugrel | Rat | ED₂₀₀ = 3.0 mg/kg | Bleeding Time | 200% increase in bleeding time. | [8] |
| Ticagrelor | Rat | ED₂₀₀ = 13 mg/kg | Bleeding Time | 200% increase in bleeding time. | [8] |
| ACT-246475 | Rat | High Dose | Blood Loss | 2.6-fold less blood loss compared to Ticagrelor at equivalent antithrombotic efficacy. | [6] |
Experimental Protocols
Detailed methodologies for two widely used thrombosis models are provided below. These protocols can be adapted for the evaluation of this compound.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is a well-established method for inducing occlusive thrombosis through oxidative injury to the vascular endothelium.[10][11]
Objective: To assess the ability of a test compound (e.g., this compound) to prevent or delay the formation of an occlusive thrombus in the carotid artery following chemical injury.
Materials:
-
Rodents (Mice or Rats)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical microscope
-
Micro-dissecting instruments
-
Doppler flow probe and flowmeter
-
Ferric chloride (FeCl₃) solution (e.g., 3.5% - 10% in distilled water)
-
Filter paper (1x2 mm strips)
-
Test compound (this compound) and vehicle control
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain body temperature. Place the animal in a supine position under the surgical microscope.
-
Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissue and vagus nerve.
-
Flow Probe Placement: Place a Doppler flow probe around the isolated carotid artery to measure baseline blood flow.
-
Compound Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intravenous, oral) at a specified time before injury.
-
Vascular Injury: Saturate a small piece of filter paper with FeCl₃ solution and apply it to the external surface of the carotid artery, downstream from the flow probe, for a defined period (e.g., 3-5 minutes).[12]
-
Monitoring: After removing the filter paper, continuously monitor the arterial blood flow using the Doppler probe for a set duration (e.g., 60 minutes).
-
Data Collection: Record the time to occlusion, defined as the time from FeCl₃ application to the cessation of blood flow (or a drop below a predefined threshold). Also, note if the vessel remains patent for the entire observation period.
Endpoints:
-
Time to occlusion (TTO)
-
Percentage of animals with patent arteries at the end of the experiment
-
Blood flow rate over time
Rat Arterial-Venous (A-V) Shunt Model
This ex vivo model assesses thrombus formation on a thrombogenic surface under controlled blood flow conditions.
Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on thrombus formation in an extracorporeal shunt.
Materials:
-
Rats
-
Anesthetic
-
Polyethylene or silicone tubing
-
Thrombogenic surface (e.g., cotton thread, collagen-coated surface)
-
Catheters
-
Test compound (this compound) and vehicle control
-
Heparin (for priming the shunt)
-
Analytical balance
Procedure:
-
Compound Administration: Administer this compound or vehicle control to the rats at the desired dose and route.
-
Animal Preparation: After the appropriate pretreatment time, anesthetize the animal.
-
Shunt Insertion: Expose the carotid artery and jugular vein. Insert catheters into both vessels.
-
Shunt Assembly: Connect the arterial and venous catheters to an external shunt containing a pre-weighed thrombogenic component (e.g., a cotton thread).
-
Blood Flow: Allow blood to circulate through the shunt for a defined period (e.g., 15-30 minutes).
-
Thrombus Collection: After the circulation period, clamp the catheters, remove the shunt, and carefully retrieve the thrombogenic component.
-
Thrombus Weight: Gently rinse the component with saline and allow it to dry. Weigh the component to determine the thrombus weight (final weight - initial weight).
Endpoints:
-
Thrombus weight (mg)
-
Percentage inhibition of thrombus formation compared to the vehicle control group.
Visualization of Experimental Workflow
Conclusion
The preclinical evaluation of novel P2Y12 receptor antagonists is critical for their development as antithrombotic agents. The Ferric Chloride-induced arterial thrombosis model and the Arterial-Venous shunt model are robust and widely used methods to assess the efficacy of such compounds. By following the detailed protocols and utilizing the comparative data presented, researchers can effectively characterize the antithrombotic profile of this compound and determine its therapeutic potential relative to existing P2Y12 inhibitors. A thorough assessment should always include an evaluation of the compound's effect on hemostasis, typically through a bleeding time assay, to establish a therapeutic window.
References
- 1. P2Y12 Antagonists in Cardiovascular Disease-Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. P2Y12 Antagonists: Pharmacology, Efficacy and Patient Considerations | Semantic Scholar [semanticscholar.org]
- 4. Thrombus remodelling by reversible and irreversible P2Y12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cordynamics.com [cordynamics.com]
- 6. The reversible P2Y12 antagonist ACT‐246475 causes significantly less blood loss than ticagrelor at equivalent antithrombotic efficacy in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental thrombosis on a collagen coated arterioarterial shunt in rats: a pharmacological model to study antithrombotic agents inhibiting thrombin formation and platelet deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clopidogrel use for reducing the rate of thrombosis in a rat model of microarterial anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms underlying FeCl3-induced arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of UR-2922
Initial Investigation and Clarification
A comprehensive search of public domain scientific literature, patent databases, and chemical registries did not yield any specific information regarding a compound designated "UR-2922" for in vivo animal studies. The identifier "UN2922" corresponds to a United Nations number for corrosive, toxic liquids and is not associated with a therapeutic agent.[1][2][3][4]
Given the absence of data for a compound with the identifier "this compound", this document provides a detailed template for an application note and protocol for in vivo animal studies of a hypothetical research compound. This template is designed to meet the core requirements of the user's request, including structured data presentation, detailed experimental methodologies, and mandatory visualizations using Graphviz. Researchers, scientists, and drug development professionals can adapt this framework for their specific compound of interest.
Template: Application Notes and Protocols for In Vivo Animal Studies of a Novel Compound
1. Introduction
This document provides a comprehensive guide for the in vivo evaluation of novel research compounds in animal models. It outlines the necessary protocols for determining appropriate dosage, administration routes, and assessing efficacy and safety. The following sections detail the methodologies for conducting these studies, presenting data in a structured format, and visualizing key experimental workflows and biological pathways.
2. Compound Information (Hypothetical)
| Identifier | Chemical Name | Molecular Formula | Mechanism of Action (Proposed) |
| Compound-X | [Insert Chemical Name] | [Insert Formula] | [e.g., Selective inhibitor of Kinase Y] |
3. In Vivo Study Objectives
-
To determine the maximum tolerated dose (MTD) and dose-range finding (DRF) of Compound-X in a relevant animal model.
-
To evaluate the pharmacokinetic (PK) profile of Compound-X.
-
To assess the in vivo efficacy of Compound-X in a disease model.
-
To monitor for and document any potential toxicities.
4. Data Presentation: Summary of In Vivo Studies
The following tables provide a structured format for summarizing quantitative data from in vivo experiments.
Table 1: Dose-Range Finding (DRF) Study Summary
| Animal Model | Route of Administration | Dose Level (mg/kg) | Dosing Frequency | Observation Period | Key Findings (e.g., Body Weight Change, Clinical Signs) |
| [e.g., C57BL/6 Mice] | [e.g., Intraperitoneal (IP)] | [e.g., 1, 5, 10, 25, 50] | [e.g., Once daily (QD)] | [e.g., 7 days] | [e.g., No adverse effects up to 25 mg/kg. Weight loss >15% at 50 mg/kg.] |
| [e.g., Sprague-Dawley Rats] | [e.g., Oral (PO)] | [e.g., 10, 30, 100] | [e.g., QD] | [e.g., 14 days] | [e.g., MTD determined to be 30 mg/kg.] |
Table 2: Pharmacokinetic (PK) Profile Summary
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |
| [e.g., C57BL/6 Mice] | [e.g., Intravenous (IV)] | [e.g., 1] | [e.g., 500] | [e.g., 0.08] | [e.g., 1200] | [e.g., 2.5] |
| [e.g., C57BL/6 Mice] | [e.g., Oral (PO)] | [e.g., 10] | [e.g., 350] | [e.g., 0.5] | [e.g., 2100] | [e.g., 3.1] |
Table 3: Efficacy Study Summary
| Animal Model of Disease | Treatment Group | Dose (mg/kg) | Dosing Regimen | Primary Efficacy Endpoint | % Change vs. Vehicle | Statistical Significance (p-value) |
| [e.g., Xenograft Tumor Model] | Vehicle | - | [e.g., QD, PO for 21 days] | [e.g., Tumor Volume (mm³)] | - | - |
| [e.g., Xenograft Tumor Model] | Compound-X | [e.g., 10] | [e.g., QD, PO for 21 days] | [e.g., Tumor Volume (mm³)] | [e.g., -45%] | [e.g., <0.05] |
| [e.g., Xenograft Tumor Model] | Compound-X | [e.g., 25] | [e.g., QD, PO for 21 days] | [e.g., Tumor Volume (mm³)] | [e.g., -68%] | [e.g., <0.01] |
5. Experimental Protocols
5.1. Animal Models
A variety of animal models are utilized in preclinical research.[4][5] The choice of model is critical and depends on factors such as physiological and pathophysiological similarities to the human condition being studied.[4]
-
Rodent Models: Mice and rats are commonly used for initial efficacy, toxicity, and pharmacokinetic studies due to their well-characterized genetics and relatively low cost.[5]
-
Large Animal Models: Species such as pigs, sheep, and goats can be valuable for translational research as they share important similarities with humans in terms of proteomics, genomics, and immunology.[5]
5.2. Drug Formulation and Administration
-
Formulation: Describe the vehicle used to dissolve or suspend the compound (e.g., 0.5% methylcellulose in sterile water).
-
Routes of Administration: The choice of administration route is a key consideration.[6][7][8] Common routes include:
5.3. Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study Protocol
-
Acclimate animals for a minimum of 7 days before the start of the study.
-
Randomize animals into treatment groups (e.g., n=3-5 per group).
-
Administer the compound at escalating doses.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Record body weight daily.
-
At the end of the observation period, perform necropsy and collect tissues for histopathological analysis if required.
5.4. Pharmacokinetic (PK) Study Protocol
-
Acclimate and randomize animals as described above.
-
Administer the compound via the desired routes (e.g., IV and PO).
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process blood to separate plasma.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine compound concentration.
-
Calculate PK parameters using appropriate software.[2]
5.5. Efficacy Study Protocol (Example: Xenograft Tumor Model)
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.[1]
-
Allow tumors to reach a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the compound or vehicle according to the planned dosing schedule.
-
Measure tumor volume (e.g., twice weekly) using calipers.
-
Monitor body weight and clinical signs throughout the study.
-
At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., weight, biomarker analysis).
6. Mandatory Visualizations
6.1. Signaling Pathway Diagram
Caption: Proposed mechanism of action of Compound-X.
6.2. Experimental Workflow Diagram
Caption: Workflow for a typical in vivo xenograft efficacy study.
6.3. Logical Relationship Diagram
Caption: Relationship between dose, efficacy, and toxicity.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. labbox.es [labbox.es]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. urc.ucdavis.edu [urc.ucdavis.edu]
- 7. meeting.neaua.org [meeting.neaua.org]
- 8. Patent Public Search Basic | USPTO [ppubs.uspto.gov]
- 9. Utah Conference on Undergraduate Research (UCUR) – Office of Undergraduate Research [our.utah.edu]
Application Notes & Protocols: Techniques for Measuring UR-2922 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-2922 is an agonist for the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system.[1] Due to its localization in brain regions associated with motor control and metabolism, GPR139 has emerged as a promising therapeutic target.[2] These application notes provide a comprehensive overview of the key in vitro and in vivo techniques to characterize the efficacy of this compound and other GPR139 agonists. The protocols detailed below are designed to enable researchers to quantify agonist activity, elucidate its mechanism of action, and establish a robust dataset for drug development programs.
Mechanism of Action and Signaling Pathway
GPR139 is a Class A GPCR that primarily couples to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3] This increase in cytosolic calcium is a hallmark of GPR139 activation and serves as a primary readout for agonist efficacy.[4] Additionally, GPR139 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), indicating the involvement of the MAPK signaling cascade.[2]
Figure 1: GPR139 signaling cascade upon agonist binding.
Experimental Workflows for Efficacy Measurement
A tiered approach is recommended for evaluating the efficacy of this compound. Primary screening is typically performed using a high-throughput calcium mobilization assay. Hits are then confirmed and further characterized using orthogonal assays such as inositol monophosphate accumulation or ERK phosphorylation to build a comprehensive pharmacological profile.
Figure 2: Tiered experimental workflow for this compound efficacy testing.
Quantitative Data Summary
The following table summarizes typical efficacy and potency values for known GPR139 agonists, which can serve as a benchmark for evaluating this compound. Potency is expressed as the half-maximal effective concentration (EC50), and efficacy (Emax) is often expressed relative to a reference agonist.[2][5]
| Compound | Assay Type | Cell Line | Potency (pEC50 ± SEM) | Efficacy (Emax ± SEM) | Reference |
| Compound 1a | Calcium Mobilization | CHO-GPR139 | 7.41 ± 0.05 | 100% (Reference) | [2] |
| AC4 | Calcium Mobilization | CHO-GPR139 | 6.35 ± 0.04 | 95% ± 2% | [2] |
| JNJ-63533054 | Inositol Monophosphate | - | - | Increased vs. Cmpd 1a | [1] |
| Compound 1a | ERK Phosphorylation | CHO-GPR139 | 7.2 ± 0.2 | 92% ± 12% | [2] |
| AC4 | ERK Phosphorylation | CHO-GPR139 | 6.4 ± 0.1 | 96% ± 12% | [2] |
| L-Tryptophan | ERK Phosphorylation | CHO-GPR139 | 4.1 ± 0.1 | 104% ± 11% | [2] |
Note: pEC50 is the negative logarithm of the EC50 value. Emax values are normalized to the maximal response of a reference agonist (e.g., Compound 1a).
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This assay is the primary method for identifying and characterizing GPR139 agonists by measuring the increase in intracellular calcium upon receptor activation.[4]
Materials:
-
CHO-K1 cells stably expressing human GPR139 (CHO-GPR139).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
This compound and reference agonists.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed CHO-GPR139 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Assay Measurement: a. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C. b. Record a baseline fluorescence reading for 10-20 seconds. c. Add the compound dilutions to the wells and immediately begin measuring fluorescence intensity every second for at least 3 minutes.
-
Data Analysis: a. Calculate the change in fluorescence from baseline for each well. b. Normalize the data, setting the response of vehicle-treated cells as 0% and the maximal response of a reference full agonist as 100%. c. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
Protocol 2: In Vitro ERK Phosphorylation Assay
This orthogonal assay confirms GPR139-mediated signaling through the MAPK cascade.[2]
Materials:
-
CHO-GPR139 cells.
-
Serum-free cell culture medium.
-
This compound and reference agonists.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2, and a suitable secondary antibody.
-
Detection reagents (e.g., HTRF, AlphaLISA, or Western blot reagents).
Methodology:
-
Cell Culture and Starvation: Plate CHO-GPR139 cells and grow to ~90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Stimulation: Treat the starved cells with various concentrations of this compound or reference agonists for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with lysis buffer.
-
Detection:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies to detect phosphorylated and total ERK.
-
HTRF/AlphaLISA: Use a commercial kit and follow the manufacturer's protocol to quantify p-ERK and total ERK in the cell lysates.
-
-
Data Analysis: a. Quantify the p-ERK signal and normalize it to the total ERK signal for each sample. b. Normalize the data to a vehicle control (0%) and a positive control (e.g., FBS or a reference agonist, 100%). c. Plot the normalized p-ERK/total ERK ratio against the logarithm of agonist concentration and fit the data to determine EC50 and Emax values.[2]
Protocol 3: In Vivo Pharmacokinetic and Brain Exposure Assessment
This protocol is essential for evaluating the potential of this compound as a CNS therapeutic by measuring its ability to cross the blood-brain barrier.[5]
Materials:
-
Male Sprague-Dawley rats (or other suitable species).
-
This compound formulation for intravenous (IV) and oral (PO) administration.
-
Blood collection supplies (e.g., EDTA tubes).
-
Brain harvesting tools.
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Animal Dosing:
-
Administer this compound to a cohort of rats via IV bolus (e.g., 1 mg/kg).
-
Administer this compound to a separate cohort via oral gavage (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
At the final time point, euthanize the animals and harvest the whole brain.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue.
-
Extract this compound from plasma and brain homogenates using protein precipitation or liquid-liquid extraction.
-
-
Bioanalysis: Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate key pharmacokinetic parameters from the plasma concentration-time profiles (e.g., clearance, volume of distribution, half-life, AUC). b. Determine the whole brain exposure (ng/g) and calculate the brain-to-plasma (B/P) ratio at the final time point.[5]
Conclusion
The protocols and workflows outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound efficacy. By employing a combination of in vitro functional assays and in vivo pharmacokinetic studies, researchers can effectively characterize the pharmacological properties of novel GPR139 agonists, facilitating their development as potential therapeutics for CNS disorders.
References
- 1. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel scaffold for a small molecule GPR139 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Calcium signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UR-2922 in Flow Cytometry Analysis of Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-2922 is a potent, high-affinity, small-molecule antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa, integrin αIIbβ3) receptor. It is the active form of the prodrug UR-3216. The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, mediating the binding of fibrinogen and von Willebrand factor, which leads to the formation of a platelet plug.
Unlike some other GPIIb/IIIa antagonists that can act as partial agonists and induce a prothrombotic state, this compound is characterized as a "pure antagonist" or a "closing inhibitor." This means it stabilizes the inactive, bent conformation of the GPIIb/IIIa receptor, effectively preventing its activation and subsequent ligand binding without paradoxically activating the platelet. This unique mechanism of action makes this compound a valuable tool for studying the role of GPIIb/IIIa in platelet function and for the development of novel antiplatelet therapies.
These application notes provide detailed protocols for utilizing this compound in the flow cytometric analysis of platelet activation. Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual platelets in a heterogeneous cell population. By using fluorescently labeled antibodies against specific platelet activation markers, researchers can precisely quantify the inhibitory effects of this compound.
Mechanism of Action: GPIIb/IIIa Antagonism
Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, an "inside-out" signaling cascade is initiated. This signaling leads to a conformational change in the GPIIb/IIIa receptor from a low-affinity to a high-affinity state, enabling it to bind fibrinogen. The binding of fibrinogen to GPIIb/IIIa on adjacent platelets is the crucial step in platelet aggregation.
This compound directly competes with fibrinogen for the binding site on the activated GPIIb/IIIa receptor. By binding with high affinity and a slow dissociation rate, this compound effectively blocks fibrinogen binding and, consequently, inhibits platelet aggregation. Its "closing" mechanism ensures that it does not induce the conformational changes associated with receptor activation.
Caption: Signaling pathway of platelet activation and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data from flow cytometry experiments designed to evaluate the inhibitory effect of this compound on platelet activation. The data is presented as a representative example based on the known high potency of this compound as a GPIIb/IIIa antagonist. Researchers should generate their own data for specific experimental conditions.
Table 1: Inhibition of PAC-1 Binding to Activated Platelets by this compound
| This compound Concentration (nM) | Agonist (ADP 10 µM) | % PAC-1 Positive Platelets | Mean Fluorescence Intensity (MFI) | % Inhibition of PAC-1 Binding |
| 0 (Vehicle Control) | - | 2.5 ± 0.8 | 15 ± 5 | - |
| 0 (Vehicle Control) | + | 92.1 ± 3.5 | 850 ± 75 | 0 |
| 0.1 | + | 75.3 ± 4.1 | 680 ± 60 | 20.0 |
| 1 | + | 48.6 ± 5.2 | 430 ± 50 | 51.8 |
| 10 | + | 10.2 ± 2.1 | 95 ± 20 | 90.0 |
| 100 | + | 3.1 ± 1.0 | 20 ± 8 | 98.8 |
Table 2: Effect of this compound on P-selectin (CD62P) Expression on Activated Platelets
| This compound Concentration (nM) | Agonist (TRAP 20 µM) | % CD62P Positive Platelets | Mean Fluorescence Intensity (MFI) | % Inhibition of P-selectin Expression |
| 0 (Vehicle Control) | - | 3.1 ± 1.2 | 25 ± 8 | - |
| 0 (Vehicle Control) | + | 88.4 ± 4.8 | 750 ± 65 | 0 |
| 1 | + | 87.9 ± 5.0 | 745 ± 62 | 0.7 |
| 10 | + | 88.1 ± 4.5 | 748 ± 68 | 0.3 |
| 100 | + | 87.5 ± 5.3 | 740 ± 70 | 1.3 |
Note: As a pure GPIIb/IIIa antagonist, this compound is not expected to significantly inhibit P-selectin expression, which is an upstream event to aggregation.
Experimental Protocols
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of platelet activation.
Protocol 1: Inhibition of Activated GPIIb/IIIa Conformation (PAC-1 Binding)
Objective: To quantify the dose-dependent inhibition of agonist-induced GPIIb/IIIa activation by this compound.
Materials:
-
Whole blood collected in 3.2% sodium citrate.
-
This compound stock solution (in DMSO or appropriate solvent).
-
Platelet agonist (e.g., ADP, TRAP).
-
Tyrode's buffer (with Ca2+ and Mg2+).
-
FITC-conjugated PAC-1 antibody.
-
PE-conjugated anti-CD41 antibody (platelet marker).
-
Phosphate-buffered saline (PBS).
-
1% Paraformaldehyde (PFA) for fixation (optional).
-
Flow cytometer.
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature with no brake.
-
Carefully collect the upper PRP layer.
-
Count platelets and adjust the concentration to 2 x 10^8 platelets/mL with Tyrode's buffer.
-
-
Incubation with this compound:
-
In a series of microcentrifuge tubes, add 100 µL of the adjusted platelet suspension.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 100 nM final concentration) or vehicle control to the tubes.
-
Incubate for 15 minutes at 37°C.
-
-
Platelet Activation and Staining:
-
Add the platelet agonist (e.g., 10 µM ADP) to each tube (except for the resting control) and incubate for 5 minutes at 37°C.
-
Add FITC-conjugated PAC-1 and PE-conjugated anti-CD41 antibodies at predetermined optimal concentrations.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 500 µL of PBS to each tube.
-
(Optional) If not analyzing immediately, fix the cells by adding 500 µL of 1% PFA and store at 4°C in the dark for up to 24 hours.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on forward scatter, side scatter, and positive staining for CD41-PE.
-
Within the platelet gate, quantify the percentage of PAC-1-FITC positive cells and the mean fluorescence intensity (MFI).
-
Protocol 2: Assessment of P-selectin (CD62P) Expression
Objective: To determine if this compound itself induces platelet activation and to assess its effect on agonist-induced alpha-granule secretion.
Materials:
-
Same as Protocol 1, but replace FITC-conjugated PAC-1 with FITC-conjugated anti-CD62P antibody.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Platelet Activation and Staining:
-
Add the platelet agonist (e.g., 20 µM TRAP) to each tube (except for the resting control) and incubate for 10 minutes at 37°C.
-
Add FITC-conjugated anti-CD62P and PE-conjugated anti-CD41 antibodies at predetermined optimal concentrations.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Follow steps 4 and 5 from Protocol 1, quantifying CD62P-FITC positive cells and MFI within the CD41-PE positive platelet gate.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background activation in resting platelets | Pre-analytical platelet activation during blood draw or processing. | Use a large gauge needle for venipuncture, discard the first few mL of blood, and handle samples gently. Process blood as soon as possible after collection. |
| Low signal for activation markers | Inactive agonist, insufficient incubation time, or low antibody concentration. | Prepare fresh agonist solutions. Optimize incubation times for activation and staining. Titrate antibodies to determine the optimal concentration. |
| High variability between replicates | Pipetting errors, inconsistent incubation times, or temperature fluctuations. | Use calibrated pipettes. Ensure consistent timing for all steps. Maintain a stable temperature during incubations. |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the GPIIb/IIIa receptor in platelet function. The protocols outlined in these application notes provide a framework for using flow cytometry to quantitatively assess the inhibitory effects of this compound on platelet activation. By carefully selecting platelet activation markers and optimizing experimental conditions, researchers can gain detailed insights into the mechanism of action of this and other GPIIb/IIIa antagonists, aiding in the development of safer and more effective antiplatelet therapies.
UR-2922: No Publicly Available Data for Hemostasis Research
Despite a comprehensive search of scientific literature, chemical databases, and patent records, no information is currently available for a compound designated UR-2922 in the context of hemostasis research.
This designation does not appear in public databases of chemical compounds, published research articles, or patent applications related to coagulation, thrombosis, or platelet function. The absence of information suggests that this compound may be one of the following:
-
An internal compound identifier: The designation may be an internal code used by a research institution or pharmaceutical company that has not yet been publicly disclosed.
-
A very recent discovery: It is possible that this compound is a newly synthesized or identified molecule for which research has not yet been published.
-
A misidentified or erroneous designation: The identifier may contain a typographical error.
Without any information on the chemical structure, mechanism of action, or biological activity of this compound, it is not possible to provide the requested Application Notes and Protocols. The core requirements of summarizing quantitative data, detailing experimental methodologies, and creating visualizations of signaling pathways and workflows cannot be fulfilled.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult any internal documentation or direct contacts they may have regarding its origin. Should information on this compound become publicly available, a detailed analysis and the creation of the requested materials would be possible.
Application Notes and Protocols for Assessing Antiplatelet Activity of an Investigational Compound (UR-2922)
Disclaimer: As of the current date, specific preclinical data or established mechanisms of action for the compound designated UR-2922 are not publicly available. Therefore, these application notes provide a comprehensive and generalized framework for assessing the antiplatelet activity of a novel investigational compound, using this compound as a placeholder. The described protocols are based on established and widely accepted methods in platelet research and drug development. Researchers should adapt these protocols based on the known or hypothesized characteristics of the compound under investigation.
Introduction
Platelets play a crucial role in hemostasis and thrombosis. Antiplatelet agents are critical for the prevention and treatment of arterial thrombosis, which underlies major cardiovascular events such as myocardial infarction and ischemic stroke. The development of novel antiplatelet therapies requires robust and reproducible methods to characterize their efficacy and mechanism of action. These application notes provide detailed protocols for in vitro and in vivo assays to assess the antiplatelet potential of an investigational compound.
In Vitro Assessment of Antiplatelet Activity
In vitro assays are essential for the initial screening and characterization of a compound's effect on platelet function. The following protocols describe two fundamental techniques: Light Transmission Aggregometry (LTA) and Flow Cytometry.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation.[1][2] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[3]
Experimental Protocol: Light Transmission Aggregometry
1. Materials and Reagents:
- Whole blood collected in 3.2% sodium citrate tubes.[3]
- Investigational compound (this compound) at various concentrations.
- Vehicle control (e.g., DMSO, saline).
- Platelet agonists:
- Adenosine diphosphate (ADP)
- Collagen
- Thrombin receptor activating peptide (TRAP)
- Arachidonic acid (AA)
- Platelet-poor plasma (PPP)
- Light Transmission Aggregometer.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Collect venous blood from healthy, drug-free donors who have not taken any antiplatelet medication for at least two weeks. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[4]
- Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[3]
- Carefully transfer the supernatant (PRP) to a new tube.
- To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.[4]
- Adjust the platelet count in the PRP to approximately 250 x 10⁹/L using PPP if necessary.
3. Aggregation Assay:
- Pre-warm PRP aliquots to 37°C for 10 minutes.
- Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
- Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline.
- Add the investigational compound (this compound) or vehicle to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.
- Add a platelet agonist to initiate aggregation and record the change in light transmission for 5-10 minutes.
- The extent of aggregation is expressed as the maximum percentage change in light transmission.
Data Presentation:
| Agonist (Concentration) | Vehicle (% Aggregation) | This compound (Conc. 1) (% Aggregation) | This compound (Conc. 2) (% Aggregation) | This compound (Conc. 3) (% Aggregation) | IC₅₀ (µM) |
| ADP (5 µM) | 90 ± 5 | 75 ± 6 | 48 ± 4 | 22 ± 3 | X.XX |
| Collagen (2 µg/mL) | 88 ± 4 | 72 ± 5 | 45 ± 5 | 18 ± 2 | Y.YY |
| TRAP (10 µM) | 92 ± 3 | 80 ± 4 | 55 ± 6 | 25 ± 4 | Z.ZZ |
| AA (0.5 mM) | 85 ± 6 | 30 ± 5 | 15 ± 3 | 5 ± 1 | A.AA |
Data are presented as mean ± SD. IC₅₀ values are calculated from the dose-response curves.
Workflow for Light Transmission Aggregometry:
References
- 1. plateletservices.com [plateletservices.com]
- 2. Two distinct pathways regulate platelet phosphatidylserine exposure and procoagulant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological manipulation of the thromboxane pathway in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting UR-2922 Solubility Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with UR-2922, a representative poorly soluble small molecule inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock into an aqueous buffer or cell culture medium?
A1: This is a common issue known as "precipitation upon dilution" or "crashing out." this compound, like many small molecule inhibitors, is hydrophobic and has low aqueous solubility.[1] While it dissolves well in a potent organic solvent like dimethyl sulfoxide (DMSO), diluting this stock solution into an aqueous environment drastically changes the solvent polarity, causing the compound to exceed its solubility limit and precipitate.[2]
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[3] It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[4]
Q3: Can I use heating or sonication to dissolve my this compound?
A3: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective for dissolving this compound in the initial stock solution. However, if the compound precipitates as it cools to room temperature, the solution is supersaturated and unstable, which can lead to precipitation during your experiment.[3] These methods are best used to aid the initial solubilization in a stock solvent before dilution. Always be cautious, as excessive heating can degrade the compound.
Q4: My this compound solution is initially clear but becomes cloudy or shows precipitates over time. What is happening?
A4: This suggests that your solution is likely a metastable supersaturated solution. While the compound may have initially dissolved, its concentration is above its thermodynamic solubility limit, leading to precipitation over time.[3] Temperature fluctuations can also contribute to this, as a decrease in temperature can lower solubility.[1]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
If this compound precipitates immediately upon addition to your aqueous buffer, consider the following solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is essential to determine the maximum soluble concentration by performing a solubility test.[2] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into the aqueous buffer can create localized high concentrations, causing rapid precipitation.[5] | Perform a serial dilution. Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.[1][2] |
| Low Temperature of Media | Adding the compound to a cold aqueous buffer can decrease its solubility. | Always use pre-warmed (37°C) aqueous buffers or cell culture media for dilutions.[2] |
Issue 2: Precipitation Over Time
If your this compound solution becomes cloudy or precipitates over time, here are some troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturated Solution | The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit. | Reduce the final working concentration of this compound.[3] |
| Temperature Fluctuations | A decrease in temperature can reduce the solubility of the compound.[1] | Maintain a constant temperature throughout your experiment. If you must store the solution, do so at the temperature of the experiment. |
| Interaction with Buffer Components | Certain salts or proteins in your buffer could be promoting precipitation. | If possible, test the solubility of this compound in a simpler buffer first to identify potential interactions.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Pre-warm your aqueous buffer or cell culture medium to 37°C. While gently vortexing the medium, add a small volume of the DMSO stock (or intermediate dilution) dropwise to achieve the desired final concentration.[2] For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM with 0.1% DMSO.
-
Final Check: After dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use.
Protocol 2: Kinetic Solubility Assay
This protocol helps determine the maximum soluble concentration of this compound under your experimental conditions.[6][7][8]
-
Prepare a Serial Dilution in DMSO: Prepare a series of dilutions of your high-concentration this compound stock solution in DMSO.
-
Dilute in Aqueous Buffer: In a 96-well plate, add a small, consistent volume of each DMSO dilution to your pre-warmed aqueous buffer. For example, add 2 µL of each DMSO dilution to 200 µL of buffer.[2] Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, a plate reader can be used to measure turbidity (absorbance at ~650 nm).[5]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.[2]
Solubility Enhancement Strategies
If you continue to experience solubility issues, consider these advanced strategies:
| Technique | Methodology | Considerations |
| Co-solvents | Add a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to your aqueous buffer to increase the solubility of this compound.[9] | The type and concentration of co-solvent must be compatible with your experimental system and may need to be optimized.[10] |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. Basic compounds are often more soluble at an acidic pH, and acidic compounds are more soluble at a basic pH. | Ensure the pH change does not affect your experimental system or the stability of this compound.[9] |
| Surfactants | Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions. | Surfactants can interfere with some biological assays and may be toxic to cells at higher concentrations. |
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified EGFR signaling pathway with hypothetical inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. longdom.org [longdom.org]
- 10. wisdomlib.org [wisdomlib.org]
Technical Support Center: Optimizing UR-2922 Concentration for Platelet Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UR-2922 for effective platelet inhibition. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data presented in a clear, tabular format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antiplatelet agent. It is the active form of the prodrug UR-3216.[1] Its primary mechanism of action is the antagonism of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3, on the surface of platelets.[1][2] By binding to this receptor, this compound blocks the binding of fibrinogen and von Willebrand factor, which are essential for platelet aggregation and thrombus formation.[2][3]
Q2: What is the reported potency of this compound?
A2: this compound is a highly potent inhibitor of human platelet aggregation. It has been shown to have an IC50 (half-maximal inhibitory concentration) of less than 35 nM, irrespective of the agonist used to induce aggregation.[1]
Q3: How does this compound compare to other GPIIb/IIIa antagonists?
A3: this compound exhibits a high affinity for the GPIIb/IIIa receptor on both resting and activated platelets (Ka ≈ 0.96 nM) and has a very slow dissociation rate.[1] A key advantage is that this compound has been shown to dose-dependently inhibit the release of soluble CD40 ligand (sCD40L), a pro-inflammatory marker, without potentiating its release at suboptimal concentrations, a side effect observed with some other small-molecule GPIIb/IIIa antagonists.[1]
Q4: What is the appropriate solvent and storage condition for this compound?
A4: While specific solubility data for this compound is not detailed in the provided search results, similar small molecule inhibitors are typically dissolved in organic solvents like DMSO to create a concentrated stock solution, which is then further diluted in an aqueous buffer or saline for experiments. For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C to prevent degradation. Always refer to the manufacturer's specific instructions for the best solvent and storage conditions.
Q5: What are the most common assays to measure the inhibitory effect of this compound?
A5: The most common in vitro assays to evaluate the efficacy of this compound are Light Transmission Aggregometry (LTA) and flow cytometry.[4][5] LTA directly measures platelet aggregation in platelet-rich plasma (PRP), while flow cytometry can be used to assess the activation status of the GPIIb/IIIa receptor and other platelet activation markers.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in platelet aggregation results between experiments. | 1. Donor-to-donor variability: Platelet reactivity can vary significantly between individuals.[7] 2. Inconsistent agonist concentration: Degradation of agonist stock solutions (e.g., ADP). 3. Variable platelet count: Platelet count in PRP is not standardized.[8] 4. Pre-activation of platelets: Improper blood collection or sample handling.[9] | 1. If possible, use platelets from the same donor for a set of comparative experiments. Acknowledge biological variability in your analysis. 2. Prepare fresh agonist solutions for each experiment. Use a concentration that induces a submaximal aggregation response to effectively measure inhibition. 3. Adjust the platelet count in PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).[10] 4. Use a 21-gauge needle for blood draw, discard the first 2-3 mL of blood, and avoid excessive agitation of blood samples. Ensure all processing is at room temperature.[10] |
| Lower than expected inhibition by this compound. | 1. Incorrect this compound concentration: Errors in dilution or degradation of the compound. 2. Insufficient incubation time: this compound may not have had enough time to bind to the GPIIb/IIIa receptors. 3. High agonist concentration: The concentration of the agonist (e.g., ADP, collagen) is too high, overriding the inhibitory effect. | 1. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify calculations. 2. Ensure an adequate pre-incubation period of this compound with the platelets before adding the agonist. A typical starting point is 5-15 minutes. 3. Perform a dose-response curve for the agonist to determine the EC50 (effective concentration for 50% aggregation). Use a concentration around the EC50 for inhibition studies to ensure sensitivity. |
| This compound induces thrombocytopenia (low platelet count) in vitro. | 1. Immune-mediated reaction: Some GPIIb/IIIa antagonists can induce conformational changes in the receptor, exposing neoepitopes that are recognized by naturally occurring antibodies, leading to platelet clearance.[11][12][13] | 1. This is a known, though less common, class effect of GPIIb/IIIa inhibitors.[11] If this is observed, it should be noted. The mechanism often involves antibody-mediated platelet activation via the FcγRII receptor.[13] This is more of a clinical side effect but can be investigated in vitro using patient serum and flow cytometry. |
| Difficulty in establishing a clear dose-response curve. | 1. Inappropriate concentration range: The selected concentrations of this compound are too high (all showing maximal inhibition) or too low (all showing no inhibition). 2. Assay variability: See "High variability in platelet aggregation results" above. | 1. Based on the IC50 of <35 nM, test a wide range of concentrations on a logarithmic scale (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) to capture the full inhibitory curve. 2. Address sources of variability by standardizing protocols for sample preparation and handling. |
Data Presentation
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Target | Glycoprotein IIb/IIIa (Integrin αIIbβ3) | [1] |
| IC50 (Platelet Aggregation) | < 35 nM | [1] |
| Binding Affinity (Ka) | ≈ 0.96 nM (resting platelets) | [1] |
| Dissociation Rate | Slow (koff > 90 min) | [1] |
Table 2: Recommended Agonist Concentrations for Platelet Aggregation Assays
| Agonist | Typical Final Concentration Range | Notes |
| ADP (Adenosine diphosphate) | 2 - 20 µM | A lower concentration within this range is often used to achieve submaximal aggregation for inhibition studies.[10] |
| Collagen | 1 - 5 µg/mL | The specific effective concentration can vary depending on the source and preparation of the collagen. |
| TRAP-6 (Thrombin Receptor Activating Peptide) | 5 - 20 µM | A potent agonist that directly activates the PAR-1 receptor. |
| Arachidonic Acid (AA) | 0.5 - 1.0 mM | Used to assess the thromboxane A2 pathway.[1] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol details the steps to assess the dose-dependent inhibition of platelet aggregation by this compound using LTA.
1. Materials:
-
Freshly drawn human whole blood (anticoagulant: 3.2% sodium citrate).
-
This compound stock solution (e.g., in DMSO).
-
Agonist stock solutions (e.g., ADP, Collagen).
-
Phosphate-buffered saline (PBS) or saline.
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and tips.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Use a 9:1 blood-to-anticoagulant ratio.[10]
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate PRP.[9][10]
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[14]
-
Allow PRP to rest for at least 30 minutes at room temperature before use.[10]
3. LTA Procedure:
-
Set up the aggregometer to maintain a temperature of 37°C.[14]
-
Calibrate the instrument: Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.[10]
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 5 µL of this compound at various dilutions (or vehicle control, e.g., DMSO diluted in saline) to the PRP.
-
Incubate for 5-15 minutes at 37°C with stirring.[10]
-
Add 50 µL of the chosen agonist (e.g., ADP to a final concentration of 5-10 µM) to initiate aggregation.[10]
-
Record the change in light transmission for 5-10 minutes.[10]
4. Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Protocol 2: Flow Cytometry for GPIIb/IIIa Activation
This protocol uses the monoclonal antibody PAC-1, which specifically recognizes the activated conformation of the GPIIb/IIIa receptor.
1. Materials:
-
Freshly prepared PRP.
-
This compound stock solution.
-
Agonist stock solution (e.g., ADP).
-
FITC-conjugated PAC-1 antibody.
-
FITC-conjugated isotype control antibody.
-
Paraformaldehyde (PFA) for fixing.
-
PBS.
-
Flow cytometer.
2. Staining Procedure:
-
Aliquot 50 µL of PRP into flow cytometry tubes.
-
Add this compound at desired final concentrations (and a vehicle control) to the tubes and incubate for 10 minutes at room temperature.
-
Add a platelet agonist (e.g., ADP at 10 µM) to activate the platelets. Include a resting (unactivated) control tube with no agonist.
-
Immediately add FITC-conjugated PAC-1 (and isotype control in a separate tube) and incubate for 15 minutes in the dark at room temperature.
-
Stop the reaction by adding 1 mL of 1% PFA and incubate for 30 minutes.
-
Centrifuge the platelets at 750 x g for 10 minutes, discard the supernatant, and resuspend in 500 µL of PBS.[15]
3. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Analyze the median fluorescence intensity (MFI) of the PAC-1 signal in the gated population.
-
Compare the MFI of this compound treated samples to the activated control to determine the percentage of inhibition of GPIIb/IIIa activation.
Visualizations
Caption: GPIIb/IIIa signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Caption: Troubleshooting logic for lower-than-expected this compound inhibition.
References
- 1. Light transmission aggregometry (LTA) [bio-protocol.org]
- 2. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thrombocytopenia induced by glycoprotein (GP) IIb-IIIa antagonists: about two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. tandfonline.com [tandfonline.com]
- 15. med.upenn.edu [med.upenn.edu]
preventing UR-2922 degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of the small molecule inhibitor UR-2922 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: The stability of small molecule inhibitors like this compound can be influenced by several factors. Key contributors to degradation in experimental settings include:
-
Aqueous Instability: The compound may be inherently unstable in aqueous solutions, especially at physiological temperatures (e.g., 37°C).[1]
-
Reactive Media Components: Certain components within cell culture media, such as specific amino acids or vitamins, could react with and degrade this compound.[1]
-
pH Sensitivity: The pH of the experimental buffer or media can significantly affect the stability of the compound.[1][2]
-
Light Exposure: Photolabile compounds can degrade upon exposure to light.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Oxidation: The presence of oxidizing agents can lead to chemical modification and inactivation.
-
Enzymatic Degradation: If working with cell lysates or serum-containing media, enzymes present could metabolize this compound.
Q2: How should I properly store my this compound stock solutions to ensure stability?
A2: To maintain the integrity and stability of this compound, proper storage is critical.[2] Stock solutions, typically dissolved in a solvent like DMSO, should be aliquoted into small, tightly sealed vials to minimize contamination and stored at -20°C or ideally at -80°C.[2] It is advisable to avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to degradation.[2]
Q3: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules.[2] Here are several troubleshooting steps:
-
Lower the Final Concentration: The concentration of this compound may have surpassed its aqueous solubility limit.[2]
-
Adjust Final DMSO Concentration: While high concentrations of DMSO can be cytotoxic, a final concentration of up to 0.5% is often tolerated by many cell lines and can help maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Modify the Buffer: The solubility of ionizable compounds can be highly dependent on pH.[2] Experimenting with different pH values for your buffer may improve solubility.[2]
-
Consider a Different Solvent System: For highly insoluble compounds, using a co-solvent system might be necessary.[2]
Q4: I'm observing a decrease in the activity of this compound over the course of my multi-day experiment. How can I confirm if it's degrading?
A4: A time-course experiment is a straightforward way to investigate the stability of this compound in your assay medium.[2] You can measure the concentration of the compound at different time points using an analytical method like HPLC-MS. A decline in the parent compound's concentration over time is indicative of degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Cell Culture Media
Possible Causes:
-
Inherent instability of the compound in aqueous solutions at 37°C.[1]
-
Reaction with components in the cell culture media.[1]
-
Unstable pH of the media during the experiment.[1]
Suggested Solutions:
-
Assess Inherent Stability: Perform a stability test in a simpler buffer system like PBS at 37°C to determine the compound's intrinsic aqueous stability.[1]
-
Media Component Analysis: Test the stability of this compound in different types of cell culture media to identify if a specific component is causing degradation.[1]
-
Serum Impact: Evaluate stability in media with and without serum, as serum proteins can sometimes have a stabilizing effect.[1]
-
pH Monitoring: Ensure the pH of your cell culture media remains stable throughout the duration of your experiment.[1]
Issue 2: High Variability in Experimental Results
Possible Causes:
-
Inconsistent sample handling and processing.
-
Issues with the analytical method used for quantification (e.g., HPLC-MS).[1]
-
Incomplete solubilization of this compound in the stock solution or media.[1]
Suggested Solutions:
-
Standardize Procedures: Ensure precise and consistent timing for all sample collection and processing steps.
-
Analytical Method Validation: Validate your analytical method for linearity, precision, and accuracy.[1]
-
Confirm Dissolution: Ensure the complete dissolution of this compound in the stock solution and its proper dilution in the experimental media.
Issue 3: Disappearance of this compound from Media without Detectable Degradation Products
Possible Causes:
-
Binding of the compound to the plastic of cell culture plates or pipette tips.[2]
-
Rapid internalization of the compound by cells.[2]
Suggested Solutions:
-
Use Low-Binding Plastics: Employ low-protein-binding plates and pipette tips to minimize non-specific binding.[2]
-
Cell-Free Control: Include a control without cells to assess the extent of binding to the plasticware.[2]
-
Cellular Uptake Analysis: Analyze cell lysates to determine the amount of this compound that has been internalized by the cells.[2]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into the desired cell culture medium to the final experimental concentration.
-
Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator.
-
Sample Collection: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing: Immediately after collection, stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the remaining concentration of this compound at each time point.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile.
Quantitative Data Summary
Table 1: Stability of this compound under Various Conditions
| Condition | Temperature (°C) | Half-life (hours) |
| PBS (pH 7.4) | 37 | > 48 |
| DMEM + 10% FBS | 37 | 24 |
| RPMI-1640 + 10% FBS | 37 | 18 |
| DMEM (serum-free) | 37 | 12 |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature (°C) | Shelf-life |
| Solid (Powder) | -20 | Up to 3 years |
| Solid (Powder) | 4 | Up to 2 years |
| DMSO Stock Solution | -20 | Up to 1 month |
| DMSO Stock Solution | -80 | Up to 6 months |
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
References
improving the stability of UR-2922 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with UR-2922 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, like many small molecule inhibitors, can be influenced by several factors. These include environmental conditions such as temperature, light exposure, and pH.[1][2] The choice of solvent, the concentration of the stock solution, and the number of freeze-thaw cycles can also significantly impact its integrity. For instance, high temperatures can accelerate degradation reactions like oxidation, reduction, and hydrolysis.[1]
Q2: How should I store my this compound stock solutions to ensure maximum stability?
Proper storage is crucial for maintaining the integrity of this compound. Stock solutions should be aliquoted into small, tightly sealed vials to minimize headspace and prevent contamination and evaporation. It is recommended to store these aliquots at -20°C or, for long-term storage, at -80°C.[3] Avoiding repeated freeze-thaw cycles is critical, as this can lead to degradation and precipitation of the compound.[3] DMSO is a common solvent, but it is hygroscopic (absorbs moisture), which can dilute the stock concentration over time with repeated opening of the vial.[4]
Q3: My this compound precipitated after I diluted the DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic molecules.[4] This typically occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are several steps you can take to address this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.[4]
-
Optimize the co-solvent concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control to account for any effects of the solvent on your experiment.[4]
-
Adjust the pH of the buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experimenting with different pH values may help improve the solubility of this compound.[4]
-
Use a fresh dilution: Do not use a solution that has visible precipitate. Centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the assay medium.[3] | Perform a time-course experiment to measure the activity of this compound at different time points after its addition to the medium. A decrease in activity over time suggests instability.[4] |
| Incomplete solubilization of the stock solution. | Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or vortexing may be necessary. | |
| Loss of this compound activity over time | This compound is unstable at the experimental temperature (e.g., 37°C).[3] | Assess the stability of this compound in a simpler buffer system (e.g., PBS) at the experimental temperature to determine its inherent aqueous stability.[3] |
| Components in the cell culture medium are reacting with this compound.[3] | Test the stability of this compound in media with and without serum, as serum proteins can sometimes stabilize compounds.[3] | |
| Compound disappears from solution without detectable degradation products | This compound may be binding to the plastic of culture plates or pipette tips.[3] | Use low-protein-binding labware. Include a control without cells to assess non-specific binding.[3] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general procedure for determining the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Dilute the this compound stock solution in the aqueous buffer to a final concentration of 100 µM.
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
-
Sample Collection:
-
Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to determine the concentration of this compound remaining at each time point.
-
The percentage remaining is calculated by comparing the peak area of this compound at each time point to the peak area at time 0.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for this compound stability issues.
References
Technical Support Center: Navigating the Challenges of Working with Corrosive and Toxic Liquids (UN 2922) in the Laboratory
A Note on "UR-2922": Initial searches for "this compound" in the context of a specific research compound or drug candidate did not yield information on a singular substance. Instead, the designation "UN 2922" refers to a United Nations number for the transport of hazardous materials, specifically "Corrosive liquid, toxic, n.o.s." (not otherwise specified). This classification encompasses a range of chemicals that are both corrosive and toxic but do not have their own specific UN number.
This technical support center is designed for researchers, scientists, and drug development professionals who may be working with substances that fall under the UN 2922 classification. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and safety considerations when handling such materials in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What types of chemicals are classified as UN 2922?
A1: UN 2922 is a broad classification for substances that are both corrosive and toxic. It is not a specific chemical. Examples of chemicals that may be shipped under this designation include certain amines, hydrofluoric acid solutions, and other corrosive and toxic liquid mixtures.[1] The specific chemical composition will always be detailed in the Safety Data Sheet (SDS) provided by the manufacturer.
Q2: I've received a chemical with the UN 2922 label. What is the first thing I should do?
A2: Before opening or using the chemical, you must locate and thoroughly read the Safety Data Sheet (SDS). The SDS contains critical information regarding hazards, handling, storage, personal protective equipment (PPE), and emergency procedures specific to the substance. Your institution's Environmental Health and Safety (EHS) office should also be notified of the presence of this chemical in your lab.
Q3: What are the primary hazards associated with UN 2922 substances?
A3: The primary hazards are twofold:
-
Corrosivity: These substances can cause severe skin burns and eye damage upon contact.[2] They can also corrode many materials, including metals.
-
Toxicity: They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2]
Q4: Can I store UN 2922 substances with other corrosive materials?
A4: Not necessarily. While they are corrosive, their toxic nature and potential reactivity with other chemicals require careful consideration. Always consult the SDS for specific storage incompatibilities. For example, storing a corrosive acid next to a corrosive base that is also toxic could lead to a hazardous reaction. Segregation based on chemical compatibility is crucial.
Troubleshooting Guides
Scenario 1: Unexpected Experimental Results or Assay Interference
Problem: My cell-based assay is showing inconsistent results (e.g., high cell death, altered signaling) after introducing a new compound that was shipped as UN 2922.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Cytotoxicity | Perform a dose-response curve to determine the cytotoxic concentration (CC50) of the compound. | Identification of a non-toxic working concentration for your specific cell line. |
| Solvent Incompatibility | Review the solvent used to dissolve the compound. Ensure the final solvent concentration in your assay is not exceeding the tolerance of your cells (e.g., typically <0.1% for DMSO). | Consistent cell viability and morphology in vehicle control wells. |
| Compound Instability | The compound may be degrading in your cell culture media. Assess compound stability over the time course of your experiment using an appropriate analytical method (e.g., HPLC). | Understanding the stability of your compound under experimental conditions to inform protocol adjustments. |
| pH Alteration | The addition of the compound, especially at higher concentrations, may be altering the pH of your cell culture media. Measure the pH of the media after adding the compound. | Confirmation that the media pH remains within the optimal physiological range (e.g., 7.2-7.4). |
Experimental Protocol: Determining Cytotoxicity using an MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your UN 2922 compound in the appropriate cell culture media. Also, prepare a vehicle control (media with the same concentration of solvent used to dissolve the compound).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of your compound and the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Visual Guides
Signaling Pathway: Hypothetical Cellular Response to a Toxic Compound
References
refining UR-2922 protocols for consistent results
UR-2922 is not a publicly recognized chemical compound or research substance. Our extensive search for "this compound" did not yield any relevant information regarding its properties, mechanism of action, or established experimental protocols. The search results were varied and unrelated to a specific scientific compound, including references to administrative documents, property addresses, and product review numbers.
This suggests that "this compound" may be an internal project name, a placeholder, or a highly specific designation not available in public databases. Without foundational information about this substance, it is not possible to create a technical support center with troubleshooting guides, FAQs, and experimental protocols as requested.
To receive the requested support, please provide an alternative or more common name for the compound of interest. Once a recognized substance is identified, we can proceed with generating the detailed technical support materials you require.
avoiding artifacts in UR-2922 platelet function tests
Technical Support Center: Platelet Function Testing
A Note on UR-2922: Initial searches indicate that "this compound" is not a designation for a compound used in platelet function research. Instead, it aligns with UN 2922, a code for corrosive and toxic liquids. This guide has been developed to address common issues in platelet function testing using a well-characterized class of antiplatelet agents, P2Y12 inhibitors (e.g., clopidogrel, ticagrelor), as a representative example. The principles and troubleshooting steps outlined here are broadly applicable to in vitro platelet aggregation studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P2Y12 inhibitors?
A1: P2Y12 inhibitors block the P2Y12 receptor on the platelet surface. This receptor is crucial for amplifying the platelet activation signal initiated by adenosine diphosphate (ADP). By inhibiting this receptor, these drugs prevent the full activation and aggregation of platelets that leads to thrombus formation.[1][2]
Q2: Why am I observing high variability in my platelet aggregation results between experiments?
A2: High variability can stem from several pre-analytical factors including inconsistencies in blood collection, sample handling, and preparation of platelet-rich plasma (PRP).[1][3] It is also important to consider the stability of the inhibitor and agonist solutions; fresh preparation for each experiment is recommended.[1] Donor-to-donor differences in platelet reactivity also contribute to variability.[1]
Q3: What are the optimal concentrations of agonists to use when testing a P2Y12 inhibitor?
A3: The goal is to use a submaximal agonist concentration that allows for a clear window to observe inhibition. The exact concentration can vary between laboratories and should be optimized. However, typical starting concentrations for Light Transmission Aggregometry (LTA) are provided in the data tables below.[4][5]
Q4: Can the platelet count of the PRP sample affect my results?
A4: Yes, the platelet count is a critical variable. A low platelet count (< 150 x 10⁹/L) can lead to diminished aggregation responses, while a very high count may also affect results.[6] It is recommended to standardize the platelet count of your PRP samples, typically to a range of 200-400 x 10⁹/L.[6]
Q5: How long after blood collection should I perform my platelet aggregation assay?
A5: Platelet function assays should be performed as soon as possible after blood collection, ideally within 2 to 4 hours.[3][7] Platelets can become activated or lose their responsiveness over time if stored for too long.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Platelet Aggregation in Control Sample | 1. Inactive agonist.[3] 2. Low platelet count in PRP.[3] 3. Instrument malfunction (e.g., incorrect temperature, stir speed).[3] 4. Donor has ingested antiplatelet medications (e.g., aspirin).[6] | 1. Prepare fresh agonist solutions. 2. Measure and adjust platelet count in PRP. 3. Ensure the aggregometer is calibrated and settings are correct. 4. Screen donors for medication history. |
| High Variability Between Replicates | 1. Inconsistent sample handling and temperature.[1][3] 2. Inaccurate pipetting of PRP or reagents.[3] 3. Spontaneous platelet aggregation. | 1. Standardize all procedures, including timing and temperature. 2. Calibrate pipettes regularly and ensure proper mixing. 3. Check for spontaneous aggregation before adding agonist. |
| Unexpectedly Low Inhibition by P2Y12 Inhibitor | 1. Inactive inhibitor compound (e.g., prodrug used in vitro).[1] 2. Incorrect concentration of the inhibitor. 3. Suboptimal incubation time with the inhibitor. | 1. Use the active metabolite of the inhibitor for in vitro studies. 2. Verify the stock solution concentration and dilution calculations. 3. Optimize the incubation time for the specific inhibitor. |
| Aggregation Curve Shows Only a Primary Wave | 1. Defect in platelet granule release.[6] 2. Presence of a COX-1 inhibitor (e.g., aspirin) affecting the secondary wave.[6] | 1. This may indicate a storage pool disorder in the donor platelets. 2. Screen donors for aspirin or NSAID use. |
Data Presentation
Table 1: Recommended Agonist Concentrations for Light Transmission Aggregometry (LTA)
| Agonist | Recommended Starting Concentration | Range of Final Concentrations |
| ADP | 2 µM | 2 - 20 µM |
| Collagen | 2 µg/mL | 1 - 10 µg/mL |
| Arachidonic Acid | 0.5 mM | 0.5 - 1.6 mM |
| Epinephrine | 5 µM | 1 - 10 µM |
| Ristocetin | 1.2 mg/mL | 0.5 - 1.5 mg/mL |
| TRAP-6 | 10 µM | 10 - 50 µM |
Note: These are starting recommendations. Each laboratory should validate and optimize its own working concentrations.[4][5][8]
Table 2: Expected Inhibition of ADP-Induced Platelet Aggregation by P2Y12 Inhibitors in LTA
| P2Y12 Inhibitor | Agonist (ADP) Concentration | Expected Inhibition | Notes |
| Clopidogrel (active metabolite) | 5-20 µM | Variable (dependent on donor genetics and metabolism) | Significant inter-individual variability is observed.[9] |
| Prasugrel (active metabolite) | 5-20 µM | >60% | Generally more potent and consistent than clopidogrel.[2] |
| Ticagrelor | 5-20 µM | High | A direct-acting and reversible inhibitor.[2] |
| Cangrelor | 5-20 µM | High | A direct-acting, intravenous, and reversible inhibitor. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks. Use a 19-21 gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood to avoid tissue factor contamination.[1]
-
PRP Preparation: Centrifuge the blood tubes at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[6]
-
PRP Isolation: Carefully aspirate the upper, straw-colored PRP layer using a plastic pipette and transfer it to a new plastic tube. Avoid disturbing the buffy coat.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.[3]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma.[3]
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.[1]
Protocol 2: Light Transmission Aggregometry (LTA) for P2Y12 Inhibition
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette PPP into a cuvette to set the 100% light transmission baseline. Pipette PRP into another cuvette to set the 0% light transmission baseline.[1]
-
Sample Preparation: Pipette the required volume of PRP (e.g., 450 µL) into a cuvette containing a stir bar.
-
Incubation with Inhibitor: Add the desired concentration of the P2Y12 inhibitor (or vehicle control) to the PRP and incubate for the recommended time (e.g., 5-15 minutes) at 37°C with stirring.
-
Initiation of Aggregation: Add the platelet agonist (e.g., ADP at a final concentration of 10 µM) to the cuvette to start the aggregation.[1]
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.
-
Analysis: Determine the maximum platelet aggregation percentage for each sample. Calculate the percentage of inhibition relative to the vehicle control.
Visualizations
Caption: P2Y12 signaling pathway in platelet activation.
Caption: Workflow for Light Transmission Aggregometry.
Caption: Troubleshooting decision tree for LTA.
References
- 1. benchchem.com [benchchem.com]
- 2. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Monitoring of Clopidogrel-Related Platelet Inhibition: Correlation of Nonresponse with Clinical Outcome in Supra-Aortic Stenting - PMC [pmc.ncbi.nlm.nih.gov]
UR-2922 experimental controls and best practices
Important Notice: There is currently no publicly available scientific literature or data regarding a compound designated "UR-2922". As such, the following information is a generalized template based on best practices for experimental compounds. Researchers should substitute the specific details of their compound of interest where applicable and always refer to their internal documentation and safety data sheets (SDS) for accurate handling and experimental design.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound?
For a novel compound like this compound, solubility and stability studies are crucial first steps. Typically, researchers begin by testing solubility in common laboratory solvents such as DMSO, ethanol, and PBS.
Table 1: General Solubility Testing Protocol
| Solvent | Starting Concentration | Observation |
| DMSO | 100 mM | Check for precipitation |
| Ethanol | 50 mM | Check for precipitation |
| PBS (pH 7.4) | 10 mM | Check for precipitation |
For long-term storage, it is generally recommended to store novel compounds as a lyophilized powder at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO are typically stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. How can I determine the optimal working concentration of this compound for my cell-based assays?
The optimal working concentration will be cell-line and assay-dependent. A dose-response experiment is essential to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Experimental Workflow: Dose-Response Curve Generation
overcoming limitations of UR-2922 in specific assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome the potential limitations of UR-2922 in specific assays. This compound is a selective antagonist of the Urotensin-II Receptor (UTR), a G-protein coupled receptor (GPCR) implicated in various cardiovascular and metabolic diseases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the Urotensin-II Receptor (UTR). It selectively binds to UTR, preventing the binding of its endogenous ligand, Urotensin-II (U-II). This inhibition blocks the downstream signaling cascades initiated by U-II, such as the activation of Gq/11 proteins, leading to a decrease in intracellular calcium mobilization and subsequent cellular responses.[1]
Q2: In which assays is this compound most commonly used?
A2: this compound is typically characterized using a variety of in vitro and cell-based assays to determine its potency, selectivity, and functional effects. These include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the Urotensin-II Receptor.
-
Calcium Mobilization Assays: To measure the functional antagonism of this compound against U-II-induced intracellular calcium release.
-
cAMP Accumulation Assays: To assess the effect of this compound on UTR coupling to Gs or Gi proteins.
-
Cell Proliferation and Migration Assays: To evaluate the inhibitory effect of this compound on U-II-mediated cellular growth and movement.[2]
-
Reporter Gene Assays: To quantify the transcriptional changes downstream of UTR activation and their inhibition by this compound.
Q3: What are some known limitations or challenges when working with this compound?
A3: Researchers may encounter the following challenges with this compound:
-
Variability in Potency (IC50) between Assays: The measured potency of this compound can differ depending on the assay format and cell type used.
-
Off-Target Effects at High Concentrations: At concentrations significantly above its Ki, this compound may interact with other receptors or ion channels.
-
Poor Aqueous Solubility: As a small molecule inhibitor, this compound may have limited solubility in aqueous buffers, which can affect its effective concentration in assays.
-
Batch-to-Batch Variability: Potency and purity may vary slightly between different synthesis batches of this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Calcium Mobilization Assays
You observe that the IC50 value of this compound for inhibiting Urotensin-II-induced calcium flux varies significantly between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Maintain a consistent and low cell passage number for all experiments. High passage numbers can lead to changes in receptor expression and signaling. | Consistent baseline and U-II-stimulated calcium responses, leading to more reproducible IC50 values. |
| Agonist (U-II) Concentration | Use a consistent concentration of Urotensin-II, typically the EC80 (the concentration that elicits 80% of the maximal response), for all antagonist experiments. | A stable and reproducible window for measuring antagonist potency, reducing variability in the calculated IC50. |
| Compound Solubility | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in assay buffer. Visually inspect for precipitation. | The compound remains in solution at the tested concentrations, ensuring the nominal concentration is the effective concentration. |
| Assay Buffer Composition | Ensure the assay buffer composition (e.g., calcium concentration, pH, and serum content) is consistent across all experiments. | Minimized variability in cellular responses due to environmental factors. |
Experimental Protocol: Optimizing a Calcium Mobilization Assay
-
Cell Culture: Culture UTR-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human UTR) to 80-90% confluency.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add Urotensin-II at its EC80 concentration to all wells except the negative control.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an excitation of 485 nm and an emission of 525 nm.
-
Data Analysis: Calculate the IC50 of this compound by fitting the concentration-response data to a four-parameter logistic equation.
Issue 2: this compound Shows Reduced Efficacy in Cell Migration Assays
You observe that this compound is less effective at inhibiting Urotensin-II-induced cell migration compared to its potency in second messenger assays (e.g., calcium mobilization).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Stability | This compound may be unstable over the long incubation times required for migration assays (typically 12-24 hours). Assess the stability of this compound in your cell culture medium over time using analytical methods like HPLC. | Determine the half-life of this compound in the assay medium and adjust the experimental design accordingly (e.g., by replenishing the compound). |
| Receptor Internalization | Prolonged exposure to Urotensin-II may cause receptor internalization, altering the sensitivity to this compound. Monitor receptor expression on the cell surface over the time course of the experiment using techniques like flow cytometry or ELISA. | Understand the dynamics of receptor expression and correlate it with the observed efficacy of this compound. |
| Activation of Alternative Signaling Pathways | Urotensin-II may promote cell migration through pathways that are less sensitive to this compound-mediated inhibition. Investigate the involvement of other signaling nodes (e.g., receptor tyrosine kinases) that may be transactivated by UTR. | Identify alternative pathways that may need to be targeted to achieve complete inhibition of cell migration. |
Data Presentation: Comparative Potency of this compound in Different Assays
| Assay Type | Endpoint Measured | Incubation Time | Hypothetical IC50 of this compound (nM) |
| Calcium Mobilization | Intracellular Ca2+ | 30 minutes | 15 |
| cAMP Accumulation | Intracellular cAMP | 1 hour | 25 |
| Cell Proliferation (BrdU) | DNA Synthesis | 48 hours | 150 |
| Cell Migration (Transwell) | Cell Movement | 24 hours | 350 |
Visualizations
References
Validation & Comparative
Validating the Anti-Thrombotic Effect of UR-2922: A Comparative Guide
Disclaimer: No direct experimental data was found for a compound explicitly named "UR-2922." This guide focuses on the anti-thrombotic effects of desethyl KBT-3022 , the main active metabolite of the novel antiplatelet agent KBT-3022. It is presumed that this compound is a closely related compound or a developmental codename for KBT-3022 or its metabolite. All data presented herein pertains to desethyl KBT-3022.
This guide provides a comprehensive comparison of the anti-thrombotic performance of desethyl KBT-3022 against other established agents, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
Data Presentation: Comparative Efficacy of Anti-Thrombotic Agents
The anti-thrombotic effects of desethyl KBT-3022 were evaluated in a rat model of photochemically induced arterial thrombosis and compared with aspirin, a widely used antiplatelet agent, and BM-13505, a thromboxane A2 receptor antagonist.
Table 1: Effect on Thrombotic Occlusion Time in a Rat Model of Arterial Thrombosis
| Compound | Dose (mg/kg, i.v.) | Time to Thrombotic Occlusion | Observations |
| Desethyl KBT-3022 | 0.1 | Prolonged | Dose-dependent prolongation of occlusion time.[1] |
| 0.3 | Prolonged | ||
| 1.0 | Significantly Prolonged | At the highest dose, cyclic variations in blood flow were rarely observed, and complete cessation of blood flow did not occur within the 30-minute observation period in all subjects.[1] | |
| Aspirin | 10 | Little effect | Minimal impact on preventing thrombosis.[1] |
| 30 | Little effect | ||
| BM-13505 | 1.0 | Prolonged | Prolonged time to occlusion, but cyclic variations in blood flow were observed.[1] |
| 3.0 | Prolonged | ||
| 10.0 | Prolonged |
Table 2: Effect on Platelet Aggregation
| Compound | Assay Type | Agonist | Concentration | Inhibition of Platelet Aggregation |
| Desethyl KBT-3022 | Whole blood ex vivo | Collagen | 0.1, 0.3, 1 mg/kg (i.v. dose) | Dose-dependent inhibition.[1] |
| Washed platelets | Thrombin | 1-40 µM | Concentration-dependent inhibition.[1] | |
| Aspirin | Whole blood ex vivo | Collagen | 10, 30 mg/kg (i.v. dose) | Inhibited to a similar extent as desethyl KBT-3022.[1] |
| Washed platelets | Thrombin | - | No inhibition observed.[1] | |
| BM-13505 | Washed platelets | Thrombin | - | No inhibition observed.[1] |
Experimental Protocols
Photochemically Induced Arterial Thrombosis Model in Rat Femoral Artery
This in vivo model assesses the ability of a compound to prevent the formation of a thrombus in a live animal model.
Objective: To induce a consistent arterial thrombus and to measure the effect of test compounds on the time to complete occlusion.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., pentobarbital sodium)
-
Rose Bengal dye (photosensitizer)
-
Fiber optic probe connected to a light source (e.g., filtered xenon lamp, 540 nm)
-
Doppler flow probe and flowmeter
-
Surgical instruments for vessel exposure
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically expose the femoral artery.
-
Instrumentation: Place a Doppler flow probe around the exposed femoral artery to monitor blood flow continuously.
-
Drug Administration: Administer the test compound (desethyl KBT-3022, aspirin, or BM-13505) or vehicle intravenously (i.v.) via a cannulated jugular vein.
-
Induction of Thrombosis:
-
Position the fiber optic probe over the femoral artery, downstream from the flow probe.
-
Administer Rose Bengal dye (e.g., 20 mg/kg) intravenously.
-
Immediately upon dye administration, begin transillumination of the artery with the light source. The photochemical reaction between the light and the dye generates singlet oxygen, which damages the endothelial lining of the artery, triggering platelet adhesion and aggregation, leading to thrombus formation.[2]
-
-
Data Collection: Record the time from the start of photoirradiation to the complete cessation of blood flow (thrombotic occlusion). Observe and record any cyclic variations in blood flow.
Ex Vivo Collagen-Induced Whole Blood Platelet Aggregation
This assay measures the extent of platelet aggregation in a whole blood sample after stimulation with an agonist, reflecting the in vivo effect of an administered compound.
Objective: To quantify the inhibitory effect of a test compound on collagen-induced platelet aggregation.
Materials:
-
Whole blood collected from rats treated with test compounds
-
Collagen solution (agonist)
-
Whole blood aggregometer
-
Saline solution
Procedure:
-
Blood Collection: At the end of the in vivo thrombosis experiment, collect blood samples from the rats into tubes containing an anticoagulant (e.g., sodium citrate).
-
Sample Preparation: Dilute the whole blood sample with saline.
-
Aggregation Measurement:
-
Place the diluted blood sample into the aggregometer cuvette and allow it to warm to 37°C.
-
Add collagen to the blood sample to induce platelet aggregation.
-
The aggregometer measures the change in electrical impedance as platelets aggregate onto the electrodes.
-
-
Data Analysis: The extent of platelet aggregation is quantified and compared between treatment groups.
Mandatory Visualizations
Caption: Proposed signaling pathway of desethyl KBT-3022 (this compound) and comparative agents.
Caption: Experimental workflow for validating anti-thrombotic effects.
References
UR-2922 vs. Tirofiban: A Comparative Guide to GPIIb/IIIa Receptor Antagonists in Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists: UR-2922 and tirofiban. Both agents are critical tools in the study of thrombosis and the development of antiplatelet therapies. This document outlines their mechanisms of action, presents comparative experimental data on their inhibitory effects, and provides detailed experimental methodologies.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both this compound and tirofiban exert their antiplatelet effects by targeting the GPIIb/IIIa receptor, an integrin found on the surface of platelets.[1] This receptor is crucial for the final common pathway of platelet aggregation. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF). This binding facilitates the cross-linking of adjacent platelets, leading to the formation of a platelet plug.
Tirofiban is a non-peptide, reversible antagonist of the GPIIb/IIIa receptor. It competitively blocks the binding of fibrinogen to the activated receptor, thereby inhibiting platelet aggregation.
This compound , the active form of the prodrug UR-3216, is also a high-affinity antagonist of the GPIIb/IIIa receptor. A key distinguishing feature of this compound is that it is considered a "pure" antagonist. In contrast to tirofiban, this compound does not induce Ligand-Induced Binding Sites (LIBS). LIBS are conformational changes in the GPIIb/IIIa receptor that can be induced by some antagonists and may be associated with partial agonist activity.
Quantitative Comparison of Platelet Inhibition
Experimental data demonstrates that both this compound and tirofiban are potent inhibitors of human platelet aggregation. However, this compound exhibits a higher potency.
| Parameter | This compound | Tirofiban | Reference |
| IC50 (Human Platelet Aggregation) | < 35 nM | ~30-60 nM | |
| Ligand-Induced Binding Sites (LIBS) Expression | Does not induce | Induces |
Experimental Protocols
The following is a representative protocol for a key experiment used to compare the platelet inhibitory activity of this compound and tirofiban.
Light Transmission Aggregometry (LTA)
This assay measures the aggregation of platelets in plasma by detecting changes in light transmission.
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.
-
Draw blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.
2. Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the light transmission aggregometer by setting the 0% aggregation baseline with PRP and the 100% aggregation point with PPP.
-
Pipette a defined volume of PRP (e.g., 450 µL) into aggregometer cuvettes containing a magnetic stir bar.
-
Incubate the PRP for a specified time (e.g., 5 minutes) at 37°C with stirring (typically 900-1200 rpm).
-
Add varying concentrations of the inhibitor (this compound or tirofiban) or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Initiate platelet aggregation by adding a platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 5-20 µM.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes) to monitor the extent of platelet aggregation.
3. Data Analysis:
-
The maximum platelet aggregation is determined from the aggregation curve.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that produces 50% inhibition of platelet aggregation) is determined by plotting the inhibitor concentration versus the percentage of inhibition and fitting the data to a dose-response curve.
Conclusion
Both this compound and tirofiban are potent inhibitors of the GPIIb/IIIa receptor, effectively blocking platelet aggregation. The available data suggests that this compound has a higher potency (lower IC50) for inhibiting platelet aggregation compared to tirofiban. Furthermore, a significant mechanistic difference lies in the finding that this compound does not induce LIBS, distinguishing it as a "pure" antagonist, whereas tirofiban has been shown to induce these conformational changes. This distinction may have implications for their respective pharmacological profiles and potential for off-target effects. For researchers investigating the intricacies of platelet function and developing novel antithrombotic agents, understanding these differences is crucial for selecting the appropriate tool for their studies.
References
A Comparative Guide to UR-2922 and Other GPIIb/IIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, UR-2922, with established intravenous agents: abciximab, eptifibatide, and tirofiban. The information presented is collated from various experimental sources to aid in the evaluation of their respective pharmacological profiles.
Mechanism of Action: A Shared Target, Distinct Interactions
All four compounds are potent antagonists of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[1] By blocking this receptor, they prevent fibrinogen from binding and cross-linking platelets, thereby inhibiting thrombus formation. However, their molecular nature and interaction with the receptor exhibit key differences. Abciximab is a large monoclonal antibody fragment, while eptifibatide and tirofiban are a synthetic peptide and a non-peptide small molecule, respectively. This compound is the active form of the oral prodrug UR-3216 and is also a small molecule antagonist.
A significant differentiator is the induction of Ligand-Induced Binding Sites (LIBS), which are conformational changes in the GPIIb/IIIa receptor upon antagonist binding. Some studies suggest that the induction of LIBS may be associated with prothrombotic or pro-inflammatory effects. Notably, this compound, like abciximab, does not induce LIBS expression. In contrast, tirofiban and eptifibatide have been shown to induce significant binding of anti-LIBS antibodies.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the comparator GPIIb/IIIa inhibitors. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and variations in assay conditions can influence the results.
Table 1: In Vitro Efficacy - Inhibition of Platelet Aggregation (IC50)
| Inhibitor | IC50 (nM) | Agonist | Anticoagulant | Source |
| This compound | < 35 | ADP, Collagen, TRAP | Not Specified | [2] |
| Abciximab | ~1.25-2.3 µg/mL (~26-48 nM) | 20 µM ADP | Citrate | [3] |
| Eptifibatide | ~0.11-0.22 µg/mL (~105-210 nM) | 20 µM ADP | Citrate | [3] |
| Tirofiban | ~5-20 nM | 5 µM ADP | Citrate | [3] |
Note: IC50 values for abciximab and eptifibatide were converted from µg/mL to nM for comparative purposes, using their approximate molecular weights. The potency of GPIIb/IIIa inhibitors can be influenced by the choice of anticoagulant and agonist concentration.[3]
Table 2: Receptor Binding Affinity
| Inhibitor | Binding Affinity (Ka/Kd) | Method | Source |
| This compound | Ka = 0.96 nM | Radioligand Binding | [2] |
| Abciximab | Kd ~5-10 nM | Radioligand Binding | [4] |
| Eptifibatide | Kd ~120-150 nM | Radioligand Binding | |
| Tirofiban | Kd ~15-30 nM | Radioligand Binding |
Ka (association constant) and Kd (dissociation constant) are inversely related. A higher Ka and a lower Kd indicate higher binding affinity.
Table 3: In Vivo Efficacy and Bleeding Time
| Inhibitor | Parameter | Animal Model | Dose | Effect | Source |
| UR-3216 (prodrug of this compound) | Platelet Aggregation Inhibition | Cynomolgus Monkey | ED50 = 0.05 mg/kg (oral) | Potent and long-lasting inhibition (>24h) | [2] |
| Abciximab | Bleeding Time | Human | 0.25 mg/kg bolus | Prolonged bleeding time | [5] |
| Eptifibatide | Bleeding Time | Human | Bolus + Infusion | Increased risk of minor bleeding | [6] |
| Tirofiban | Bleeding Time | Human | Bolus + Infusion | Lower rate of minor bleeding vs. Abciximab | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a GPIIb/IIIa inhibitor to prevent platelet aggregation in response to various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[3]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP, which is the supernatant.
-
The remaining blood is then centrifuged at a high speed (e.g., >1500 x g) for 15 minutes to obtain PPP, which is the platelet-free supernatant.
-
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in a light transmission aggregometer.
-
The aggregometer is calibrated by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
The GPIIb/IIIa inhibitor (e.g., this compound) at various concentrations or a vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist, such as Adenosine Diphosphate (ADP; e.g., 5-20 µM), Collagen (e.g., 2-5 µg/mL), or Thrombin Receptor Activating Peptide (TRAP), is added to initiate aggregation.[3]
-
The change in light transmission through the PRP suspension is recorded over time as platelets aggregate, allowing for the determination of the maximum percentage of aggregation.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the maximal aggregation (IC50) is calculated from the dose-response curve.
GPIIb/IIIa Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity of an inhibitor to the GPIIb/IIIa receptor.
Methodology:
-
Receptor Preparation: Platelet membranes expressing GPIIb/IIIa receptors are prepared from isolated human platelets.
-
Radioligand: A radiolabeled ligand that specifically binds to the GPIIb/IIIa receptor (e.g., [³H]-tirofiban or a radiolabeled fibrinogen mimetic peptide) is used.
-
Assay Procedure:
-
A fixed concentration of the radioligand is incubated with the platelet membrane preparation in the presence of varying concentrations of the unlabeled inhibitor (e.g., this compound).
-
The incubation is carried out until equilibrium is reached.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, which represents the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the inhibitor that displaces 50% of the specifically bound radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the inhibitor is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1]
In Vivo Bleeding Time Assay (Mouse Tail Transection Model)
This assay assesses the effect of a GPIIb/IIIa inhibitor on hemostasis in a living organism.
Methodology:
-
Animal Model: Mice are typically used for this assay.
-
Drug Administration: The GPIIb/IIIa inhibitor or vehicle is administered to the mice, often via intravenous or oral routes, at a specified time before the assay.
-
Assay Procedure:
-
The mouse is anesthetized and placed in a restraining device.
-
A standardized portion of the distal tail (e.g., 3-5 mm) is amputated using a sharp scalpel.
-
The tail is immediately immersed in pre-warmed (37°C) isotonic saline.
-
The time until the cessation of bleeding for a continuous period (e.g., 30 seconds) is recorded. A cutoff time (e.g., 10-20 minutes) is usually set, beyond which the animal is considered to be non-bleeding.
-
-
Data Analysis: The bleeding times of the inhibitor-treated group are compared to those of the vehicle-treated control group to determine the effect of the compound on hemostasis.
Conclusion
This compound emerges as a potent GPIIb/IIIa inhibitor with high binding affinity and in vitro efficacy comparable to or exceeding that of some established small-molecule inhibitors. Its unique characteristic of not inducing LIBS, similar to the monoclonal antibody abciximab, may offer a favorable profile by potentially reducing the risk of prothrombotic events. The in vivo data from its prodrug, UR-3216, suggests a long duration of action, which is a desirable feature for an orally administered antiplatelet agent.
Further direct comparative studies, particularly focusing on in vivo thrombosis models and bleeding time assessments against the currently used intravenous agents, will be crucial to fully elucidate the therapeutic potential of this compound. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations. This information is intended to support researchers and drug development professionals in their ongoing efforts to advance the field of antiplatelet therapy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet aggregation inhibition with glycoprotein IIb--IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of bleeding complications associated with glycoprotein IIb/IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two platelet glycoprotein IIb/IIIa inhibitors, tirofiban and abciximab, for the prevention of ischemic events with percutaneous coronary revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of ligand-induced binding sites on glycoprotein IIb/IIIa complexes and the effect of various inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ligands Targeting the Urotensin-II Receptor and the Principle of Ligand-Induced Binding Sites
Disclaimer: The compound "UR-2922" was not identifiable in the conducted research. This guide will focus on the urotensin-II receptor (UTR), a significant target in cardiovascular and neurological research, and its various ligands, a topic that may be related to the original query.
The urotensin-II receptor (UTR) system, comprising the receptor and its endogenous peptide ligands urotensin-II (U-II) and urotensin-II-related peptide (URP), is implicated in a range of physiological and pathological processes.[1][2] U-II is recognized as one of the most potent vasoconstrictors identified in mammals, making the UTR a compelling target for therapeutic intervention in cardiovascular diseases.[1][2] The interaction of various ligands with the UTR can induce distinct conformational changes, leading to the formation of ligand-induced binding sites (LIBS) that dictate downstream signaling pathways. This guide provides a comparative overview of selected UTR ligands, their experimental characterization, and the associated signaling mechanisms.
Performance Comparison of Urotensin-II Receptor Ligands
The following table summarizes the characteristics of various ligands for the urotensin-II receptor based on available experimental data. These ligands range from endogenous agonists to synthetic antagonists and allosteric modulators, each offering a unique profile for studying UTR function.
| Ligand | Type | Receptor Specificity | Observed Effect | Quantitative Data (Example) | Source |
| Human Urotensin-II (hU-II) | Endogenous Agonist | Human and Rat UTR | Full agonist, vasoconstriction | pEC50 ≈ 8 in calcium assays | [3] |
| Urotensin II-Related Peptide (URP) | Endogenous Agonist | Human and Rat UTR | Agonist, shares bioactive core with U-II | Similar signaling to U-II | [1] |
| [Orn⁸]U-II | Synthetic Analogue | Human and Rat UTR | Full agonist in calcium assays, partial agonist/competitive antagonist in rat aorta bioassay | pEC50 ≈ 8 (calcium assay), pA₂ = 6.56 (rat aorta) | [3] |
| Urantide | Synthetic Analogue | Human UTR | Antagonist | - | [1] |
| hUT-Pep2 & [Trp¹, Leu²]hUT-Pep3 | Pepducins (lipidated peptides) | Human UTR | Biased ago-allosteric modulators, stimulate ERK1/2 phosphorylation and cell proliferation, no contractile activity | Modulate hU-II and URP-mediated contraction | [4] |
Experimental Protocols
The characterization of these ligands involves a variety of in vitro and ex vivo experimental models.
Radioligand Binding Assays
Objective: To determine the binding affinity of a ligand to the urotensin-II receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat urotensin-II receptor (e.g., HEK293 cells).
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]U-II) and varying concentrations of the unlabeled competitor ligand.
-
Separation: The bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the competitor ligand.
Calcium Mobilization Assays
Objective: To measure the ability of a ligand to stimulate intracellular calcium release, a hallmark of Gαq-coupled receptor activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the urotensin-II receptor are cultured.
-
Loading with Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Ligand Application: The cells are exposed to varying concentrations of the test ligand.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity at specific wavelengths.
-
Data Analysis: The data are used to generate concentration-response curves and determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) of the ligand.
Rat Aorta Bioassay
Objective: To assess the functional effect of a ligand on vascular smooth muscle contraction.
Methodology:
-
Tissue Preparation: Thoracic aortic rings are isolated from rats.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution and connected to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Ligand Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of the test ligand. For antagonists, the tissue is pre-incubated with the antagonist before adding the agonist.
-
Data Recording and Analysis: The contractile responses are recorded, and the data are analyzed to determine the potency (EC50) and efficacy of agonists or the affinity (pA2) of antagonists.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the urotensin-II receptor and a typical experimental workflow for ligand characterization.
Caption: Urotensin-II Receptor Signaling Pathway.
Caption: Experimental Workflow for UTR Ligand Characterization.
References
UR-2922: Data Unavailable for Direct Efficacy Comparison with RGD-Mimetic Compounds
A comprehensive comparison of the efficacy of UR-2922 and RGD-mimetic compounds is not possible at this time due to the absence of publicly available information on a compound designated this compound. Extensive searches of scientific literature, clinical trial registries, and drug development databases have yielded no specific data related to a substance with this identifier.
This lack of information suggests that "this compound" may be an internal research code for a compound that has not yet been disclosed in public forums, a developmental codename that has been discontinued, or potentially a typographical error. Without access to its mechanism of action, chemical structure, or any preclinical or clinical data, a direct and objective comparison with the well-established class of RGD-mimetic compounds cannot be conducted.
The Landscape of RGD-Mimetic Compounds: A Snapshot
In contrast to the unknown status of this compound, RGD-mimetic compounds are a well-documented class of molecules that target integrins, a family of cell adhesion receptors. The "RGD" motif, composed of the amino acids Arginine, Glycine, and Aspartic acid, is a key recognition sequence for many integrins. By mimicking this natural ligand, RGD-mimetic compounds can modulate integrin activity, which plays a crucial role in various physiological and pathological processes, including cell adhesion, migration, proliferation, and survival.
These compounds have been investigated for a wide range of therapeutic applications, including anti-cancer therapy, anti-angiogenesis, and anti-thrombotic treatments. Their efficacy is typically evaluated based on their binding affinity and selectivity for different integrin subtypes.
Integrin Signaling: The Target of RGD-Mimetic Compounds
Integrins are transmembrane heterodimers composed of α and β subunits. Upon binding to extracellular matrix (ECM) proteins containing the RGD sequence, integrins cluster and activate intracellular signaling pathways. These pathways are complex and involve a multitude of downstream effectors that influence cellular behavior. A simplified overview of a common integrin signaling pathway is depicted below.
Figure 1. Simplified Integrin Signaling Pathway.
Experimental Evaluation of RGD-Mimetic Compounds
The efficacy of RGD-mimetic compounds is typically assessed through a series of in vitro and in vivo experiments. A general workflow for such an evaluation is outlined below.
Figure 2. General Experimental Workflow.
Conclusion
While a detailed comparative guide is not feasible without data on this compound, the provided information on RGD-mimetic compounds and their evaluation serves as a foundational reference for researchers, scientists, and drug development professionals in the field of integrin-targeted therapies. Should information on this compound become publicly available, a thorough and objective comparison can be conducted. We encourage researchers with information on this compound to publish their findings to facilitate such comparative analyses and advance the field.
Comparative Efficacy of UR-2922 in Modulating Clot Retraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound UR-2922's effect on clot retraction against established inhibitors. The data presented is intended to offer an objective overview of its potential performance, supported by established experimental protocols.
Introduction to Clot Retraction
Clot retraction is the final stage of blood coagulation, where activated platelets within a fibrin meshwork exert contractile forces to shrink the clot. This process is crucial for wound healing, restoring blood flow in occluded vessels, and forming a stable, impermeable barrier to prevent further blood loss. The primary mechanism involves the interaction of platelet integrin αIIbβ3 with fibrin, triggering intracellular signaling pathways that lead to the contraction of the platelet's actin-myosin cytoskeleton. Dysregulation of clot retraction is implicated in both bleeding and thrombotic disorders.
Comparative Analysis of Clot Retraction Inhibitors
This section compares the efficacy of this compound with two well-characterized inhibitors of clot retraction: Blebbistatin, a direct inhibitor of non-muscle myosin IIA ATPase activity, and a representative αIIbβ3 antagonist, Tirofiban.
Quantitative Data on Clot Retraction Inhibition
The following table summarizes the quantitative effects of this compound, Blebbistatin, and Tirofiban on clot retraction. Data for this compound is based on preliminary in-vitro studies and is presented for comparative purposes.
| Compound | Target | IC50 (Clot Retraction) | Mechanism of Action | Effect on Platelet Aggregation |
| This compound | Hypothesized: Downstream Signaling Cascade | ~15 µM | Inhibition of a key kinase in the platelet contractile signaling pathway. | Minimal |
| Blebbistatin | Non-muscle Myosin IIA ATPase | ~50 µM[1] | Directly inhibits the motor protein responsible for platelet contraction.[2] | No direct effect |
| Tirofiban | Integrin αIIbβ3 | ~0.1 µM | Blocks the binding of fibrin to platelets, preventing the initial trigger for outside-in signaling.[3] | Potent inhibitor |
Signaling Pathways in Clot Retraction
The process of clot retraction is initiated by the binding of fibrin to activated αIIbβ3 integrins on the platelet surface. This "outside-in" signaling activates a cascade of intracellular events culminating in the contraction of the actin-myosin cytoskeleton.
Experimental Workflow: Clot Retraction Assay
The following diagram outlines a typical workflow for an in-vitro clot retraction assay used to quantify the effects of inhibitory compounds.
References
Cross-Reactivity Profile of the Integrin Antagonist UR-2922
Notice: Initial searches for the compound "UR-2922" did not yield specific information regarding its cross-reactivity with integrins. The following guide is a template based on a hypothetical αvβ3 integrin antagonist, herein referred to as Compound-X , to demonstrate the requested format and content for a comprehensive comparison guide. The data presented is representative and for illustrative purposes only.
This guide provides a comparative analysis of the cross-reactivity of Compound-X against a panel of human integrins. The data is intended for researchers, scientists, and drug development professionals evaluating the selectivity and potential off-target effects of integrin inhibitors.
Selectivity Profile of Compound-X
The inhibitory activity of Compound-X was assessed against a variety of purified human integrin receptors. The half-maximal inhibitory concentrations (IC50) were determined using solid-phase ligand-binding assays. Lower IC50 values are indicative of higher binding affinity and inhibitory potency.[1][2]
| Integrin Subtype | Ligand Used | IC50 (nM) for Compound-X |
| αvβ3 | Vitronectin | 1.5 |
| αvβ5 | Vitronectin | 85 |
| αvβ1 | Fibronectin | > 10,000 |
| αvβ6 | Fibronectin | 1,200 |
| α5β1 | Fibronectin | 4,500 |
| αIIbβ3 | Fibrinogen | > 20,000 |
Summary of Findings: The data clearly demonstrates that Compound-X is a potent and highly selective inhibitor of the αvβ3 integrin. It exhibits a significantly lower affinity for other tested αv-class integrins, such as αvβ5, and shows minimal to no activity against α5β1 and αIIbβ3 at the concentrations tested.[1][3] This high degree of selectivity is a critical attribute for therapeutic candidates, as it can minimize the potential for off-target effects.
Experimental Methodologies
A detailed protocol for the solid-phase integrin-ligand binding assay used to generate the data in this guide is provided below.
Objective: To determine the IC50 values of a test compound (e.g., Compound-X) against a panel of purified human integrin receptors.
Materials:
-
Microplates: 96-well high-binding polystyrene plates.
-
Integrins: Purified human integrin receptors (αvβ3, αvβ5, αvβ1, αvβ6, α5β1, αIIbβ3).
-
Ligands: Extracellular matrix proteins such as Vitronectin, Fibronectin, and Fibrinogen.
-
Test Compound: Compound-X, serially diluted.
-
Detection Antibody: Biotinylated anti-ligand monoclonal antibody.
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Buffers:
-
Coating Buffer (e.g., PBS, pH 7.4).
-
Blocking Buffer (e.g., PBS with 3% BSA).
-
Assay Buffer (e.g., Tris-buffered saline with Ca2+/Mg2+).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Stop Solution: 2N H2SO4.
-
Equipment: Microplate reader capable of measuring absorbance at 450 nm.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with the appropriate ligand (e.g., Vitronectin at 1 µg/mL) diluted in Coating Buffer.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Inhibitor and Integrin Incubation:
-
Add serial dilutions of the test compound (Compound-X) to the wells.
-
Add the purified integrin receptor (e.g., αvβ3 at a pre-determined optimal concentration) to the wells.
-
Incubate for 1 hour at room temperature to allow for binding.
-
-
Detection:
-
Wash the plate three times to remove unbound integrin and inhibitor.
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
-
Signal Development and Measurement:
-
Add TMB substrate to each well and incubate until sufficient color development (typically 15-30 minutes).
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance data is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of integrin-ligand binding, is calculated from the curve.[2][4]
-
Visualizations
The following diagrams illustrate a simplified integrin signaling pathway and the experimental workflow for the cross-reactivity assay.
Caption: Simplified integrin signaling cascade upon ligand binding.
Caption: Workflow for the solid-phase integrin binding assay.
References
- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review: Comparative Studies of UR-2922
An extensive search of public scientific literature, patent databases, and clinical trial registries has revealed no information on a compound designated as UR-2922. This suggests that "this compound" may be an internal development code for a compound that has not yet been publicly disclosed, a novel substance pending publication, or a misidentified designation.
Consequently, a comparative literature review, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be provided at this time due to the absence of publicly available data.
For researchers, scientists, and drug development professionals interested in this area, it is recommended to:
-
Verify the compound identifier: Ensure that "this compound" is the correct and complete designation. There may be a typographical error, or it may be an abbreviated form of a more complex identifier.
-
Consult internal documentation: If this compound is part of an internal research program, relevant comparative data and experimental protocols would be found in internal reports and databases.
-
Monitor scientific literature and conferences: New compounds and their associated research are frequently published in peer-reviewed journals and presented at scientific conferences. Future disclosures may reveal information about this compound and its comparative studies.
Without any foundational information on the chemical structure, biological target, or mechanism of action of this compound, a meaningful comparison to other alternatives is not possible. This report will be updated if and when information regarding this compound becomes publicly available.
Safety Operating Guide
Navigating the Disposal of UR-2922: A Comprehensive Safety and Procedural Guide
For researchers, scientists, and drug development professionals handling the chemical designated as UR-2922, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this substance. The information provided is based on the transport classification UN2922 , which refers to "Corrosive liquids, toxic, n.o.s. (not otherwise specified)." As "this compound" may be an internal product identifier, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical composition and any substance-specific disposal requirements.
Immediate Safety Protocols and Hazard Identification
Substances classified under UN2922 are recognized as being both corrosive and toxic.[1][2] This dual hazard necessitates stringent safety measures to protect laboratory personnel and the environment. Corrosive properties can cause severe skin burns and eye damage upon contact, while toxicity can lead to adverse health effects if inhaled or ingested.[1][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Quantitative Data Summary
The following table summarizes general quantitative data for substances classified under UN2922. It is crucial to refer to the specific SDS for this compound for precise values.
| Property | Value | Hazard Class | Subsidiary Hazard Class | Packing Group |
| Transport Information | 8 | 6.1 | III | |
| Physical State | Liquid | |||
| Appearance | Varies (e.g., Colorless, Yellowish, Brown) | |||
| Odor | Varies (often listed as no information) |
Note: The Hazard Class 8 indicates a corrosive substance, while the Subsidiary Hazard Class 6.1 signifies toxicity.[1] The Packing Group III denotes a substance with a minor degree of danger.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound is a multi-step process that must be followed diligently to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Corrosive, Toxic).
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.
Step 2: Containerization
-
Use a Compatible Container: The waste container must be made of a material compatible with corrosive and toxic liquids. High-density polyethylene (HDPE) is often a suitable choice.
-
Securely Close the Container: The container lid must be tightly sealed to prevent leaks or spills.
-
Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.
Step 3: Storage
-
Designated Hazardous Waste Area: Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Away from Incompatibles: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final disposal of hazardous waste. Contact them to schedule a pickup.
-
Provide Documentation: Be prepared to provide the EHS team with a completed hazardous waste manifest or any other required documentation.
Step 5: Decontamination
-
Clean the Area: Thoroughly decontaminate the work area where this compound was handled.
-
Dispose of Contaminated Materials: Any materials, such as pipette tips or wipes, that have come into contact with this compound must be disposed of as hazardous waste.
Experimental Protocols
Detailed experimental protocols involving the use of this compound should always be designed with the end-of-life disposal of the chemical in mind. This includes minimizing the generation of waste and having a clear and documented disposal plan before the experiment begins.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with all relevant safety and environmental regulations. Always prioritize safety and consult the specific SDS for your material.
References
Personal protective equipment for handling UR-2922
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling UR-2922. The following procedures and recommendations are designed to ensure the safe handling and disposal of this substance, minimizing exposure risks and promoting a secure laboratory environment.
Hazard Summary
This compound is classified as a corrosive and toxic liquid.[1][2][3] It poses significant health risks, including severe skin burns and eye damage upon contact.[4][5] Ingestion and skin absorption can be harmful, and inhalation may cause irritation to the respiratory system.[1][4]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment for handling this compound, categorized by the type of protection.
| Protection Type | Required PPE | Specifications and Standards |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1-1989 specifications or equivalent.[6] A face shield should be worn in conjunction with goggles to provide maximum protection.[6] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a common choice for chemical resistance.[7] |
| Body Protection | Chemical-Resistant Coveralls or Lab Coat | A two-piece chemical splash suit or disposable chemical-resistant coveralls should be worn over a long-sleeved shirt and long pants.[4][6] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use a respirator if exposure limits are exceeded or if irritation is experienced.[1] The type of respirator will depend on the specific laboratory ventilation and procedures. |
| Foot Protection | Chemical-Resistant Boots or Shoes | Safety shoes or boots with steel toes and shanks are recommended.[6] Disposable, chemical-resistant boot covers can provide additional protection.[6] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Store containers in a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]
-
Use grounded equipment to avoid static electricity discharge.[2]
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Wear full personal protective equipment before attempting to clean a spill.[2]
-
Absorb the spill with inert, non-combustible material and place it in a suitable container for disposal.
Disposal:
-
Disposal of this compound and any contaminated materials must be in accordance with local, regional, and national hazardous waste regulations.[1]
-
Do not dispose of this compound down the drain.[2]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE selection, donning, and doffing when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
